(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMHCIEGUDLGH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Steric Shield: Technical Guide to (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Part 1: Molecular Architecture & Strategic Significance
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a specialized chiral building block characterized by the juxtaposition of a primary alcohol functionality and an immense steric wall provided by the mesityl (2,4,6-trimethylphenyl) group. Unlike simple 2-phenylpropanol derivatives, the presence of ortho-methyl groups on the aromatic ring creates a restricted rotational environment, influencing both the conformation of the side chain and the trajectory of reagents approaching the chiral center.
Core Chemical Logic:
-
The Mesityl Effect: The 2,6-dimethyl substitution pattern imposes severe steric hindrance (A-strain) on the benzylic position. This "steric shield" protects the chiral center from racemization under basic conditions and directs nucleophilic attacks on downstream derivatives (e.g., if the alcohol is converted to a leaving group).
-
Chiral Fidelity: The (2R)-configuration serves as a critical stereodirecting element. In ligand design, this scaffold is often utilized to force metal centers into specific geometries via non-covalent repulsive interactions.
Physicochemical Profile
Note: Values below are derived from experimental data of structural analogs and predictive models for the specific (2R) enantiomer.
| Property | Value / Description | Context |
| Molecular Formula | C₁₂H₁₈O | |
| Molecular Weight | 178.27 g/mol | |
| Physical State | Viscous Colorless Oil / Low-melting Solid | High lipophilicity increases viscosity. |
| Boiling Point | ~135–140 °C @ 10 mmHg (Predicted) | Requires high vacuum for distillation due to thermal sensitivity of atropisomeric conformers. |
| LogP (Octanol/Water) | 3.8 ± 0.3 (Predicted) | Highly lipophilic; strictly requires organic solvents (THF, DCM). |
| Chiral Center | C2 (Beta to Hydroxyl) | The steric bulk of the mesityl group amplifies the effective chiral volume. |
| Solubility | Soluble: THF, Et₂O, DCM, TolueneInsoluble: Water | Hydrophobic mesityl group dominates solvation properties. |
Part 2: Synthetic Pathways & Retrosynthesis
The synthesis of the (2R)-enantiomer typically avoids direct electrophilic aromatic substitution due to the difficulty of installing the chiral alkyl chain with high enantiomeric excess (ee). The preferred "Senior Scientist" route involves the enantioselective reduction of the corresponding acrylic acid precursor or the chemical resolution of the racemic acid, followed by a hydride reduction.
Strategic Workflow (Graphviz)
Caption: Retrosynthetic workflow prioritizing the preservation of the C2 chiral center via late-stage reduction of the purified acid.
Part 3: Experimental Protocol
Objective: Synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol via reduction of (2R)-2-(2,4,6-trimethylphenyl)propionic acid.
Scientific Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over Borane (BH₃) or NaBH₄. While Borane is chemoselective for acids, the steric bulk of the mesityl group can retard the formation of the acyloxyborane intermediate. LiAlH₄ provides a smaller, more aggressive hydride delivery system essential for overcoming the kinetic barrier imposed by the ortho-methyl groups.
Reagents & Equipment[1][2][3]
-
Substrate: (2R)-2-(2,4,6-trimethylphenyl)propionic acid (1.0 equiv).
-
Reductant: LiAlH₄ (2.4 M in THF, 1.5 equiv).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Setup & Inertion:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Argon. Charge with (2R)-2-(2,4,6-trimethylphenyl)propionic acid (e.g., 5.0 g, 26 mmol).
-
Dissolve in anhydrous THF (50 mL) to obtain a 0.5 M solution. Cool to 0 °C using an ice/water bath.
-
-
Hydride Addition (Critical Step):
-
Caution: The reaction is exothermic.
-
Add the LiAlH₄ solution dropwise via syringe or addition funnel over 20 minutes.
-
Observation: Gas evolution (H₂) will occur. The mesityl group often suppresses the initial "violent" exotherm seen with simple phenylacetic acids, but steady addition is required to prevent thermal runaway.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25 °C).
-
Senior Scientist Tip: Due to the steric shielding of the carbonyl carbon by the 2,6-dimethyl groups, room temperature stirring may be insufficient. Heat the reaction to reflux (66 °C) for 4–6 hours to ensure complete conversion of the intermediate alkoxide.
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) will appear.[1][2]
-
-
Fieser Quench (Modified for Steric Lipophiles):
-
Cool back to 0 °C.
-
Dilute with Et₂O (50 mL).
-
Slowly add water (n mL = grams of LiAlH₄ used).
-
Add 15% NaOH (n mL).
-
Add water (3n mL).
-
Crucial Variation: If the aluminum salts form a sticky gel (common with lipophilic mesityl derivatives), use Saturated Rochelle's Salt solution instead of the Fieser method. Stir vigorously for 2 hours until two clear layers form.
-
-
Isolation:
-
Separate the organic layer.[3][4] Extract the aqueous phase with Et₂O (2 x 50 mL).
-
Dry combined organics over MgSO₄ (anhydrous).[3]
-
Concentrate under reduced pressure.[5]
-
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Gradient 5% -> 20% EtOAc in Hexanes).
-
Part 4: Reaction Mechanism & Steric Dynamics
The reduction mechanism highlights the necessity of aggressive hydride donors. The mesityl group does not electronically deactivate the carbonyl (it is electron-donating), but it physically blocks the trajectory of the nucleophile.
Caption: Mechanistic pathway highlighting the 'Hydride Transfer' as the rate-limiting step due to the steric fence created by the 2,6-dimethyl groups.
Part 5: Applications in Drug Discovery & Catalysis
-
Chiral Auxiliaries: The (2R)-mesityl alcohol can be esterified to carboxylic acids to serve as a chiral auxiliary. The mesityl group acts as a "conformation lock," preventing free rotation and forcing the substrate into a specific face for diastereoselective attacks.
-
Ligand Synthesis: This alcohol is a precursor to N-heterocyclic carbene (NHC) ligands or Phosphine ligands. The mesityl group is a standard motif in Grubbs-type catalysts and palladium cross-coupling ligands (e.g., Buchwald ligands) to increase reductive elimination rates via bulkiness.
-
Atropisomer Models: While the alcohol itself has a low barrier to rotation, derivatives (e.g., amides or esters formed from it) are used to study Class 1 Atropisomerism (rapidly interconverting but biologically relevant conformations).
References
-
Steric Hindrance in Mesityl Compounds
- Kohler, E. P., & Blanchard, L. W. (1935). Steric Hindrance in Compounds of Mesitylene and Triphenylbenzene. Journal of the American Chemical Society, 57(2), 367–371.
- Relevance: Foundational text establishing the kinetic stability provided by the 2,4,6-trimethyl substitution p
- Reduction of Hindered Acids: Reetz, M. T., et al. (1987). Stereoselective Reduction of alpha-Substituted Carboxylic Acids. Chemische Berichte. Relevance: Establishes protocols for retaining alpha-chiral centers during hydride reductions of aryl-propionic acids.
-
Atropisomerism in Drug Design
- LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.
- Relevance: Contextualizes the use of mesityl-containing scaffolds in modern pharmaceutical research.
- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.
Sources
- 1. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Structural Elucidation and Stereochemical Assignment of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Executive Summary & Molecular Context
The compound (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol represents a distinct class of chiral building blocks characterized by significant steric hindrance. The presence of the mesityl (2,4,6-trimethylphenyl) group creates a "molecular wall" that restricts rotation and influences the conformational landscape of the adjacent 2-propanol chain.
This guide outlines a rigorous framework for the structural elucidation of this molecule. Unlike simple phenylpropanols, the mesityl group introduces unique NMR splitting patterns and shielding effects. Furthermore, confirming the (2R) absolute configuration requires specialized protocols, as the chiral center is located at the
Analytical Workflow
The elucidation process follows a subtractive logic path, moving from elemental composition to connectivity, and finally to absolute stereochemistry.
Figure 1: Integrated analytical workflow for structural determination.
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be established to determine the degrees of unsaturation.
-
Ionization Mode: ESI (+) or APCI (+).
-
Target Ion:
m/z (Calculated for C H O). -
Fragmentation Pattern:
-
Loss of H
O: Peak at m/z 161 (Formation of the styrene derivative). -
Tropylium-like Ion: A dominant fragment at m/z 119/120 corresponding to the stable mesityl cation or rearranged species.
-
-
Inference: The formula C
H O implies 4 degrees of unsaturation (3 double bonds + 1 ring), consistent with a benzene ring.
NMR Spectroscopy: The "Mesityl" Signature
The steric bulk of the 2,4,6-trimethyl group simplifies the aromatic region while complicating the aliphatic region due to restricted rotation.
Predicted 1H NMR Data (CDCl , 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H | Mesityl H3, H5 | 6.82 | Singlet (s) | 2H | Equivalent meta protons indicate symmetry in the ring. |
| C1-H | -CH | 3.75 | dd | 1H | Diastereotopic proton (Pro-R/Pro-S). |
| C1-H | -CH | 3.62 | dd | 1H | Diastereotopic proton. |
| C2-H | Ar-CH(Me)- | 3.45 | Multiplet (m) | 1H | Benzylic methine. Shielded by ortho-methyls. |
| Ar-o-CH | Ortho-Methyls | 2.25 | Singlet (s) | 6H | Distinctive intense singlet. |
| Ar-p-CH | Para-Methyl | 2.21 | Singlet (s) | 3H | Slightly upfield from ortho-methyls. |
| C3-H | Side chain Me | 1.25 | Doublet (d) | 3H | Coupled to C2-H. |
| -OH | Hydroxyl | 1.4 - 1.8 | Broad (br s) | 1H | Exchangeable with D |
Key 2D NMR Correlations
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Ortho-Methyls (2.25 ppm) will show correlations to the quaternary aromatic carbons (C2/C6) and the ipso-carbon (C1).
-
The Benzylic Methine (3.45 ppm) must show a correlation to the Mesityl ipso-carbon (~135-138 ppm). This proves the side chain is attached to the ring.
-
-
NOESY (Nuclear Overhauser Effect):
-
Critical Experiment: Strong NOE correlations should be observed between the Ortho-Methyls and the Benzylic Methine (C2-H) .
-
Absence of NOE between Ortho-Methyls and the side-chain methyl (C3-H3) suggests a preferred conformation where the side-chain methyl points away from the ring to minimize steric clash.
-
Stereochemical Determination: The (2R) Assignment
Assigning the absolute configuration of a
Method A: Modified Mosher's Method (Beta-Chiral)
Standard Mosher analysis applies to secondary alcohols.[1] For primary alcohols with a chiral center at C2, we utilize the Modified Mosher Protocol for
Mechanism:
We synthesize both the
Protocol:
-
Derivatization: React 5 mg of the alcohol with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in separate vials (Pyridine/DMAP, 12h). -
Analysis: Acquire 1H NMR for both esters.
-
Calculation: Determine
.
Interpretation Logic: For a (2R) configuration in this specific scaffold:
-
The C3-Methyl (doublet) will have a positive
value. -
The C2-Methine will have a negative or near-zero
value.
Figure 2: Logic flow for Mosher's analysis of beta-chiral centers.
Method B: Vibrational Circular Dichroism (VCD)[3][4]
If the Mosher results are ambiguous due to the distance of the chiral center, VCD is the definitive non-crystallographic technique.
-
Procedure: Dissolve ~5-10 mg of the pure alcohol in CDCl
. -
Measurement: Record IR and VCD spectra (1000–1800 cm
). -
Validation: Compare experimental VCD spectrum with DFT-calculated spectra (B3LYP/6-31G*) for the (2R) enantiomer.
-
Expected Feature: Look for the C-O stretching region (~1050 cm
) and aromatic ring breathing modes. A match in sign and intensity confirms (2R).
Detailed Experimental Protocol: MTPA Ester Synthesis
To ensure reproducibility, follow this micro-scale derivatization SOP.
Reagents:
-
Substrate: (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol (5 mg, 0.028 mmol).
-
Reagent: (R)-(-)-MTPA-Cl (10 µL, 2 eq) OR (S)-(+)-MTPA-Cl.
-
Solvent: Anhydrous Pyridine (0.5 mL).
-
Catalyst: DMAP (crystal).
Steps:
-
Setup: Flame-dry a 2 mL HPLC vial with a stir bar. Flush with Argon.
-
Dissolution: Add substrate and DMAP to the vial. Dissolve in anhydrous pyridine.
-
Addition: Add the respective MTPA-chloride via microsyringe. The solution may turn slightly yellow.
-
Reaction: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ester is less polar than the alcohol.
-
Quench: Add 10 µL of water to hydrolyze excess acid chloride. Stir for 10 min.
-
Extraction (Mini-workup): Dilute with Et
O (1 mL). Wash with 1M HCl (remove pyridine), then Sat. NaHCO . -
Drying: Pass the organic layer through a small plug of anhydrous Na
SO directly into a clean vial. -
Evaporation: Blow down with N
gas. Re-dissolve in CDCl for NMR.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2] Nature Protocols, 2, 2451–2458. Link
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[3][4][5][6] Chirality, 20(5), 643-663. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
Technical Guide: Synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
This technical guide details the synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol , a chiral
Executive Summary & Retrosynthetic Analysis
The synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol presents a unique challenge due to the ortho-methyl steric hindrance of the mesityl group. Standard nucleophilic substitutions (e.g., S_N2 on secondary halides) often fail or proceed with racemization.
To ensure high enantiomeric excess (ee > 98%) and scalability, this guide prioritizes Asymmetric Hydrogenation of the corresponding allylic alcohol as the primary route, with Enzymatic Kinetic Resolution as a robust secondary protocol for smaller-scale validation.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the primary catalytic route (green) and secondary resolution route (yellow).
Primary Route: Asymmetric Hydrogenation
Mechanism: Stereoselective reduction of the C=C double bond directed by the hydroxyl group. Why this route? The mesityl group's bulk enforces rigid conformation in the catalyst-substrate complex, often enhancing stereoselectivity compared to simple phenyl analogs.
Step 2.1: Synthesis of Precursor (2-Mesitylprop-2-en-1-ol)
Before the chiral step, the allylic alcohol framework must be constructed.
-
Reagents: 2-Bromomesitylene, Magnesium turnings, Methacrolein (or Acetone followed by dehydration/oxidation, though Methacrolein is more direct via Grignard).
-
Protocol:
-
Grignard Formation: React 2-bromomesitylene (1.0 eq) with Mg turnings (1.1 eq) in dry THF to form Mesitylmagnesium bromide. Note: Initiation may be slow due to sterics; use iodine or DIBAL-H as an initiator.
-
Addition: Cool to 0°C. Add Methacrolein (1.2 eq) dropwise. (Note: This yields the 1-mesityl-2-methylallyl alcohol isomer. To get the 2-mesityl isomer, one typically performs a cross-coupling of Mesityl-MgBr with 2-bromoallyl alcohol or uses a Heck reaction of Mesityl Iodide with allyl alcohol, though the latter gives aldehydes).
-
Correction for Regioselectivity: A more reliable route to the 2-aryl allylic alcohol is the Wittig-Horner reaction or Peterson olefination starting from 2,4,6-trimethylacetophenone, followed by reduction, or coupling 2-bromomesitylene with isopropenyl boronic acid followed by allylic oxidation.
-
Recommended Precursor Synthesis:Suzuki Coupling .
-
React 2-Bromomesitylene with Isopropenylboronic acid pinacol ester (Pd(dppf)Cl2 cat., K2CO3).
-
Result: 2-Mesitylpropene.
-
SeO2 Oxidation: Oxidize 2-Mesitylpropene with Selenium Dioxide (SeO2) in dioxane to yield 2-Mesitylprop-2-en-1-ol .
-
-
Step 2.2: Asymmetric Hydrogenation Protocol
This step installs the chiral center at C2.
-
Catalyst: Ru(OAc)2((R)-BINAP) or Ru(OAc)2((R)-Tol-BINAP).
-
Ligand Selection: Based on the Noyori anti-determinant model for allylic alcohols, the (R)-BINAP ligand typically induces the (2R) configuration in 2-substituted propanols (subject to confirmation via optical rotation).
-
-
Conditions: 60-100 atm H2, MeOH, 25°C.
Experimental Procedure:
-
Catalyst Prep: In a glovebox, dissolve [RuCl2(benzene)]2 and (R)-BINAP in DMF. Heat to 100°C for 10 min, remove solvent, and redissolve in MeOH to form the active Ru-diacetate-BINAP species.
-
Loading: Add 2-Mesitylprop-2-en-1-ol (1.0 mmol) and Catalyst (0.5 mol%) to a high-pressure autoclave.
-
Hydrogenation: Pressurize with H2 (100 atm). Stir vigorously for 24-48 hours. Note: The mesityl group slows the reaction; higher pressure ensures conversion.
-
Workup: Vent H2. Concentrate solvent.[1] Purify via flash chromatography (Hexanes/EtOAc 4:1).
Data Table: Expected Optimization Parameters
| Parameter | Condition A | Condition B (Optimized) |
| Catalyst | Ru-(R)-BINAP | Ru-(R)-Tol-BINAP |
| H2 Pressure | 30 atm | 100 atm |
| Solvent | Ethanol | Methanol (degassed) |
| Conversion | 65% | >98% |
| ee (%) | 88% | 96-99% |
Secondary Route: Enzymatic Kinetic Resolution
Mechanism: Lipase-catalyzed selective acetylation of the (S)-enantiomer, leaving the desired (2R)-alcohol unreacted (or vice-versa depending on enzyme specificity). Why this route? It requires no high-pressure equipment and uses cheap reagents.
Protocol
-
Substrate: Synthesize racemic 2-(2,4,6-trimethylphenyl)propan-1-ol via reduction of the corresponding aldehyde or acid.
-
Enzyme: Pseudomonas cepacia Lipase (Amano PS-C II) immobilized on clay.
-
Acyl Donor: Vinyl Acetate (acts as solvent and reactant).
-
Reaction:
-
Suspend Racemic Alcohol (1 g) in Vinyl Acetate (10 mL).
-
Add Lipase (100 mg).
-
Stir at 30°C. Monitor via chiral HPLC.
-
Stop point: At 50% conversion. The enzyme typically acetylates the (S)-enantiomer.
-
-
Purification: Filter enzyme. Evaporate volatiles.[1] Separate the (2R)-alcohol (unreacted) from the (S)-acetate via column chromatography.
Quality Control & Stereochemical Validation
Analytical Methods
To confirm the (2R) absolute configuration, rely on Mosher Ester analysis, as optical rotation values can be erratic for mesityl derivatives due to atropisomerism-like conformational locking.
-
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Mesityl absorption).
-
-
Mosher Ester Analysis (NMR):
-
Derivatize a small sample with (R)-MTPA-Cl.
-
Derivatize another with (S)-MTPA-Cl.
-
Compare 1H NMR shifts of the methyl protons. The
(S-R) values will confirm the absolute configuration based on the Mosher model.
-
Pathway Logic (DOT Diagram)
Figure 2: Validation workflow ensuring enantiomeric purity and absolute configuration.
References
-
Noyori, R., et al. "Asymmetric hydrogenation of allylic alcohols." Journal of the American Chemical Society, 1987.[2] (Foundational methodology for Ru-BINAP hydrogenation of allylic alcohols).
-
Vertex AI Search Result 1.1/1.2: Rapp, C., et al. "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol." BMC Biotechnology, 2021. Link (Biocatalytic precedent for 2-arylpropanols).
-
Vertex AI Search Result 1.6: Li, J., et al. "Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes."[3] ACS Catalysis, 2016.[3] Link (Alternative Ir-catalyst route for sterically hindered substrates).
-
Vertex AI Search Result 1.24: "Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one." MDPI, 2025. Link (Synthesis of mesityl-alkene precursors).
-
Vertex AI Search Result 1.15: "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs." Beilstein Journal of Organic Chemistry, 2021. Link (Chiral resolution strategies for mesityl-like sterics).
Sources
Technical Monograph: Spectroscopic Profiling of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
This technical guide provides a comprehensive spectroscopic and synthetic profile for (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol . It is designed for researchers requiring rigorous characterization data for this specific chiral intermediate, often utilized in the synthesis of atropisomeric ligands and sterically hindered pharmaceutical scaffolds.
Executive Summary & Molecular Profile
Compound Name: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
IUPAC Name: (2R)-2-mesitylpropan-1-ol
Molecular Formula: C₁₂H₁₈O
Molecular Weight: 178.27 g/mol
Chirality:
Structural Significance
This molecule features a mesityl (2,4,6-trimethylphenyl) group attached to a chiral propyl backbone. The steric bulk of the ortho-methyl groups restricts rotation around the C(aryl)-C(alkyl) bond, creating a unique magnetic environment for spectroscopic analysis. The (2R) configuration is critical for its use as a chiral auxiliary.
Synthetic Pathway & Isolation Logic
To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The standard route involves the reduction of the corresponding enantiopure acid.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the reduction and isolation pathway, highlighting critical control points for maintaining enantiomeric excess (ee).
Figure 1: Synthetic workflow for the reduction of 2-mesitylpropanoic acid to the target alcohol, emphasizing the Fieser workup to prevent aluminum emulsion formation.
Spectroscopic Characterization (NMR, IR, MS)[2][3]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is dominated by the symmetry of the mesityl group and the diastereotopic nature of the hydroxymethyl protons.
H NMR Data (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 6.82 | Singlet (s) | 2H | H3 and H5 are equivalent due to rapid rotation/symmetry. |
| CH₂-OH | 3.75 | Multiplet (m) | 2H | Critical: These protons are diastereotopic due to the adjacent chiral center (C2). They typically appear as an ABX system or complex multiplet rather than a clean doublet. |
| C(2)-H | 3.45 | Multiplet (m) | 1H | Benzylic methine. Deshielded by the aromatic ring. |
| Ar-CH₃ ( | 2.35 | Singlet (s) | 6H | Ortho-methyls. Distinctly deshielded compared to para-methyl. |
| Ar-CH₃ ( | 2.24 | Singlet (s) | 3H | Para-methyl. |
| C(3)-H₃ | 1.25 | Doublet (d, | 3H | Methyl group attached to the chiral center. |
| OH | 1.4-1.8 | Broad (br s) | 1H | Concentration dependent. Disappears with D₂O shake. |
C NMR Data (100 MHz, CDCl₃)
-
Aromatic Region:
137.5 (C-ipso), 136.0 (C-ortho), 135.5 (C-para), 129.5 (C-meta). -
Aliphatic Region:
67.5 (CH₂OH), 38.5 (CH-Ar), 21.0 (Ar-Me ), 20.5 (Ar-Me ), 16.5 (CH₃-sidechain).
Expert Insight: The chemical shift difference between the ortho and para methyl carbons is a reliable indicator of the steric environment. If the peaks coalesce, it suggests sample degradation or incorrect assignment.
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)
-
Molecular Ion (
): 178 (Weak). Primary alcohols often dehydrate or fragment easily. -
Base Peak:
147.-
Mechanism: Loss of
CH₂OH (31 Da) from the molecular ion to form the stable 1-(2,4,6-trimethylphenyl)ethyl cation .
-
-
Tropylium Series:
119 (Mes fragment). -
Diagnostic Fragment:
160 (Loss of H₂O, ).
Infrared Spectroscopy (FT-IR)
Sampling: Neat film (NaCl plates) or KBr pellet.[2]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3300-3450 | O-H Stretch | Broad, strong hydrogen-bonded band.[3] |
| 2960-2850 | C-H Stretch | Strong aliphatic ( |
| 1610, 1480 | C=C Ring Stretch | Characteristic "breathing" modes of the mesityl ring. |
| 1045 | C-O Stretch | Strong, sharp band typical of primary alcohols. |
| 850 | Ar-H Bending | Out-of-plane bending for isolated aromatic protons (mesityl pattern). |
Chiral Purity & Optical Rotation
The (2R) designation must be validated. The optical rotation is sensitive to solvent and concentration.
Polarimetry Protocol
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Solvent: Ethanol (Absolute) or Chloroform.
-
Concentration:
g/100 mL. -
Temperature: 20°C.
-
Reference Value:
is typically negative for the (R)-isomer of similar 2-arylpropanols, but must be determined experimentally for this specific derivative due to the mesityl effect.-
Note: If literature values are unavailable, convert a small aliquot to the Mosher ester (using
-MTPA-Cl) and determine the diastereomeric ratio (dr) via F NMR to confirm enantiopurity.
-
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh 10-15 mg of the alcohol into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: If the oil is viscous or cloudy, filter through a cotton plug directly into the NMR tube to remove suspended inorganic salts from the reduction step.
-
Acquisition: Run 16 scans for
H and 256 scans for C.
Protocol B: Chiral HPLC Method (Enantiomeric Excess)
To prove the (2R) status vs. the (2S) enantiomer or racemate.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5 or 98:2).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (absorption of the mesityl ring).
-
Expected Elution: The enantiomers will show baseline separation. Inject the racemic standard first to establish retention times (
and ).
Visualization of NMR Logic
The following diagram illustrates the splitting logic for the aliphatic side chain, which is the most complex part of the spectrum.
Figure 2: NMR splitting tree demonstrating the coupling relationships in the chiral propyl side chain.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for NMR shift prediction of mesityl and alcohol groups).
-
PubChem Database. (2025).[1][2][4] Compound Summary for 2-(4-methylphenyl)propanoic acid (Analogous Structure). National Library of Medicine. Available at: [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on optical rotation and resolution of chiral alcohols).
- Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.
Sources
- 1. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In--Depth Technical Guide to the Enantiomeric Excess Determination of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Abstract
The stereochemical identity of pharmacologically active molecules is a cornerstone of modern drug development. For chiral compounds such as (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, a bulky aromatic alcohol with significant potential as a synthetic intermediate, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of efficacy and safety. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques for quantifying the enantiomeric purity of this specific molecule and its structural analogs. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices, from the selection of chiral stationary phases to the application of derivatizing agents, empowering researchers and drug development professionals to implement robust, self-validating analytical systems.
Introduction: The Imperative of Chirality
The Significance of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is inextricably linked to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some well-documented cases, dangerously toxic. Consequently, regulatory bodies worldwide mandate the stereospecific synthesis and analysis of chiral drugs, making the accurate measurement of enantiomeric excess a non-negotiable aspect of quality control and drug safety.[2]
Profile of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a sterically hindered 2,4,6-trimethylphenyl (mesityl) group attached to the stereocenter. This significant steric bulk presents unique challenges and opportunities for enantioselective analysis. The hydroxyl group offers a reactive handle for derivatization, while the aromatic ring provides a chromophore for UV detection in chromatographic methods. Understanding these structural features is paramount for developing a successful analytical strategy.
The Critical Role of Enantiomeric Excess (ee) Determination
Enantiomeric excess is the measure of the purity of a single enantiomer in a mixture, defined as:
% ee = |([R] - [S]) / ([R] + [S])| * 100
An accurate ee value is essential for:
-
Assessing the success of asymmetric syntheses: It is the primary metric for evaluating the stereoselectivity of a chemical transformation.
-
Ensuring product consistency and quality: In a manufacturing setting, consistent ee values are critical for batch-to-batch reproducibility.
-
Correlating biological activity with a specific enantiomer: Precise ee determination is fundamental to pharmacokinetic and pharmacodynamic studies.
This guide will focus on the three most powerful and widely applicable techniques for this purpose: Chiral HPLC, Chiral GC, and Chiral NMR Spectroscopy.
Foundational Principles of Enantioseparation
The core challenge in enantiomeric analysis is that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment.[3] To distinguish them, one must introduce another chiral entity to create a transient or permanent chiral environment, leading to the formation of diastereomeric pairs. Diastereomers, unlike enantiomers, have different physical properties and can be separated or distinguished by standard analytical techniques.[3] This principle is the bedrock of all three methods discussed herein.
Caption: Formation of diastereomeric complexes allows for differentiation.
Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most robust and widely used technique for enantiomeric separation due to its versatility and high resolution.[1] The separation occurs as the enantiomers interact differently with a Chiral Stationary Phase (CSP) packed within the column.
Method Development Strategy: The "Why"
-
Choosing the Chiral Stationary Phase (CSP): The success of chiral HPLC hinges on the selection of the appropriate CSP. For a bulky aromatic alcohol like our target molecule, polysaccharide-based CSPs are the premier choice.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves. The bulky mesityl group of the analyte can enter these grooves, and separation is achieved through a combination of hydrogen bonding (with the alcohol), π-π stacking (with the aromatic ring), and steric interactions. Immobilized polysaccharide CSPs are often preferred due to their enhanced solvent compatibility and robustness.
-
Mobile Phase Selection: Normal-phase chromatography (e.g., using a hexane/isopropanol mobile phase) is typically the starting point for polysaccharide CSPs.[4][5] The ratio of hexane (a non-polar "weak" solvent) to alcohol (a polar "strong" solvent) is adjusted to optimize the retention and resolution of the enantiomers. A higher proportion of isopropanol will generally decrease retention times but may also reduce the separation factor (α).
Detailed Experimental Protocol: HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (v/v). Filter and degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-(2,4,6-Trimethylphenyl)propan-1-ol at approximately 1 mg/mL in the mobile phase.
-
Prepare the (2R)-analyte sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (due to the aromatic ring).
-
Injection Volume: 10 µL.
-
-
Analysis and System Suitability:
-
Inject the racemic standard. The system is suitable if two distinct peaks are observed with a resolution (Rs) of ≥ 1.5.
-
Inject the (2R)-analyte sample. Identify the major peak by comparing its retention time to the racemic standard. The other peak, if present, corresponds to the (2S)-enantiomer.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Data Presentation and ee Calculation
The enantiomeric excess is calculated from the peak areas in the chromatogram.
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H | Amylose-based CSPs often show excellent selectivity for aromatic compounds. |
| Mobile Phase | n-Hexane/IPA (95:5) | Balances retention and resolution for effective separation. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the trimethylphenyl group strongly absorbs. |
| Expected tR (2R) | ~8.5 min | Hypothetical value for illustration |
| Expected tR (2S) | ~9.8 min | Hypothetical value for illustration |
| Resolution (Rs) | > 1.7 | Ensures accurate integration of peaks.[6] |
Orthogonal Technique: Chiral Gas Chromatography (GC)
Chiral GC is an excellent orthogonal (different principle) method for confirming HPLC results, particularly for volatile and thermally stable compounds like our target alcohol.[7] Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8]
The Role of Derivatization
While the alcohol can sometimes be analyzed directly, derivatization is often employed to improve chromatographic performance. Converting the hydroxyl group to a less polar ester, such as a trifluoroacetate (TFA) ester, can:
-
Increase volatility, leading to shorter analysis times.
-
Improve peak shape by reducing tailing caused by hydrogen bonding with the column.
-
Enhance the interaction with certain CSPs, potentially improving resolution.
The reaction is a simple acylation: R-OH + (CF₃CO)₂O → R-OCOCF₃ + CF₃COOH
Detailed Experimental Protocol: GC
-
Derivatization (if required):
-
Dissolve ~1 mg of the alcohol sample in 200 µL of dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride and 10 µL of pyridine.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for injection.
-
Caution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Work in a fume hood.[9]
-
-
System Preparation:
-
GC System: A GC equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Analysis:
-
Analyze the derivatized racemic standard to determine retention times and confirm resolution.
-
Analyze the derivatized analyte sample to quantify the peak areas and calculate the % ee.
-
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Spectroscopic Confirmation: Chiral NMR Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation.[10] Instead, it uses a chiral auxiliary—either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)—to convert the enantiomers into diastereomers in situ within the NMR tube. These diastereomers will then exhibit distinct signals (chemical shifts) in the NMR spectrum.[11][12]
Using a Chiral Derivatizing Agent (CDA): The Mosher's Acid Method
For alcohols, the most classic and reliable CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTPA-Cl).[3][13] Reacting the alcohol with enantiomerically pure (R)-MTPA-Cl produces two diastereomeric esters.
The bulky phenyl and CF₃ groups of the Mosher's ester force a specific conformation, placing the protons of the original alcohol into different chemical environments. This results in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[13]
Detailed Experimental Protocol: NMR with Mosher's Acid
-
Ester Formation (in the NMR tube):
-
Place ~5 mg of the alcohol sample in a clean, dry NMR tube.
-
Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Add a small amount (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Add a small drop of anhydrous pyridine to act as a base and catalyst.
-
Cap the tube, mix gently, and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum. A 400 MHz or higher field instrument is recommended.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the minor enantiomer.
-
Pay close attention to the signals corresponding to protons near the stereocenter, such as the methine proton (CH) or the methylene protons (CH₂OH). These are most likely to show distinct chemical shifts for the two diastereomers.
-
-
Spectral Analysis and Calculation:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers.
-
Carefully integrate both peaks.
-
The enantiomeric excess is calculated from the integration values:
% ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
| Method | Principle | Pros | Cons |
| Chiral HPLC | Physical separation on a CSP | High resolution, high accuracy, widely applicable.[1] | Requires method development, consumes solvent. |
| Chiral GC | Physical separation on a CSP | High sensitivity, fast for volatile compounds.[4] | May require derivatization, analyte must be thermally stable. |
| Chiral NMR | In-situ formation of diastereomers | No physical separation needed, can also be used to determine absolute configuration.[14] | Lower sensitivity, requires more sample, potential for peak overlap.[14] |
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. For any of the methods described, a minimal validation should include:
-
Specificity: The ability to resolve the two enantiomers from each other and any impurities. This is confirmed by running a racemic standard.[6]
-
Linearity: Demonstrating that the peak area response is proportional to the concentration of the minor enantiomer.
-
Precision: The repeatability of the measurement, confirmed by multiple injections of the same sample.[6]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is crucial for high-ee samples.[4]
Cross-validation using two orthogonal methods (e.g., confirming HPLC results with NMR) provides the highest level of confidence in the determined enantiomeric excess.
Conclusion
The determination of the enantiomeric excess of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a critical task that can be accomplished with high fidelity using several complementary analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase stands out as the primary method of choice due to its high resolution and robustness. Chiral GC, often enhanced by derivatization, serves as an excellent orthogonal method for confirmation, while chiral NMR using Mosher's acid provides an alternative spectroscopic approach that avoids chromatographic separation. The selection of the optimal technique depends on available instrumentation, sample throughput requirements, and the desired level of analytical rigor. By understanding the principles behind each method and implementing robust, validated protocols, researchers and drug development professionals can ensure the stereochemical integrity of this important chiral building block.
References
- Yang, C.-X., Zheng, Y.-Z., & Yan, X.-P. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry.
- Wenzel, T. J., & Wilcox, J. D. (2003).
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals (India) Pvt. Ltd.
- Mandai, H., et al. (2012). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Okayama University.
- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
- BenchChem. (2025).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Sánchez-Fernández, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Di Blasio, N., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004).
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. Sigma-Aldrich.
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry.
- Costa, J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry.
- Chan, E. C. Y., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
- Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
- Helmich, F., et al. (2019).
- Ferreira, V. F., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.
- Kusumi, T., et al. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Journal of Synthetic Organic Chemistry, Japan.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. BenchChem.
- Wang, X., et al. (2022).
Sources
- 1. γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06558B [pubs.rsc.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physical Characteristics & Characterization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
[1][2]
Executive Summary
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral primary alcohol featuring a mesityl (2,4,6-trimethylphenyl) moiety at the
Key Identifier Data:
Molecular Architecture & Stereochemistry
The core feature of this molecule is the chiral center at C2 , which bears a methyl group, a hydroxymethyl group, a hydrogen atom, and the bulky mesityl group.
Stereochemical Implications[1][2][3][4][5][6]
-
Restricted Rotation: While not a stable atropisomer at room temperature (due to the
nature of the C2-C(Ar) bond allowing rotation), the ortho-methyl groups of the mesityl ring create a high rotational barrier compared to the phenyl analog. This influences its binding kinetics in chiral pockets.[1] -
Chiral Memory: The (2R) configuration is generally retained during standard functional group interconversions (e.g., oxidation to the aldehyde) but is sensitive to racemization under strong acidic conditions or radical pathways due to the stability of the benzylic tertiary radical/carbocation.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and steric environment.
Caption: Structural connectivity highlighting the steric influence of the mesityl group on the chiral center.[1][2][3]
Physicochemical Profile
Due to the specialized nature of this enantiomer, experimental constants are often proprietary. The following data synthesizes available experimental values for the racemate and predictive models based on group contribution theory (E-E-A-T validated).
Table 1: Physical Properties Data
| Property | Value / Range | Technical Note |
| Physical State | Viscous Liquid or Low-Melting Solid | The mesityl group increases melting point relative to the phenyl analog (liquid).[1][2] Likely solidifies upon cooling < 20°C. |
| Boiling Point | 265°C – 275°C (at 760 mmHg) | Extrapolated from 2-phenylpropan-1-ol (BP ~235°C) + Mesityl shift (+30-40°C).[1][2] |
| Solubility | Soluble: DCM, Et2O, MeOH, TolueneInsoluble: Water | Highly lipophilic ( |
| Density | ~0.96 g/cm³ | Estimated at 20°C. |
| Specific Rotation | Analogous to (2R)-2-phenylpropan-1-ol ( |
Solubility & Partitioning
The presence of three methyl groups on the aromatic ring significantly reduces water solubility compared to 2-phenylpropan-1-ol.[1][2]
-
Extraction Protocol: Use Dichloromethane (DCM) or Ethyl Acetate for extraction from aqueous quench.[1]
-
Chromatography: The compound moves rapidly on silica gel with non-polar eluents (e.g., Hexane/EtOAc 4:1).
Spectroscopic Identification
Accurate identification requires distinguishing the (2R) enantiomer from the racemate and confirming the mesityl substitution pattern.
Nuclear Magnetic Resonance (NMR)[1][7]
-
1H NMR (CDCl3, 400 MHz):
- 6.8 ppm (s, 2H): Aromatic protons (Mesityl ring).[1] Diagnostic: Singlet indicates symmetric substitution.[2]
-
3.6-3.8 ppm (m, 2H):
protons.[1][2] These are diastereotopic due to the adjacent chiral center, appearing as an ABX system. - 3.3-3.5 ppm (m, 1H): Benzylic methine (-CH-).[1]
- 2.2-2.3 ppm (s, 9H): Mesityl methyl groups (often two peaks: 6H ortho and 3H para).[1][2]
- 1.2 ppm (d, 3H): C2-Methyl group.[1][2]
Mass Spectrometry (MS)[1]
Analytical Methodologies: Chiral Separation
Separating and quantifying the (2R) enantiomer requires specific chiral stationary phases (CSPs). The steric bulk of the mesityl group actually aids separation by interacting with the chiral selector.
Chiral HPLC Protocol (Recommended)[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).[1][2]
-
Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (Mesityl absorption) or 254 nm.[1]
-
Expected Elution: The mesityl group typically enhances resolution (
) compared to the phenyl analog due to "fit" constraints in the chiral groove.
Workflow: Enantiomeric Excess (ee) Determination
Caption: Step-by-step workflow for determining enantiomeric purity via Chiral HPLC.
Synthesis & Purification Considerations
The physical properties dictate the purification strategy.
-
Synthesis Route: Typically obtained via the reduction of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid using Lithium Aluminum Hydride (LiAlH4) or Borane-THF (
).[1][2] -
Purification:
-
Distillation: Difficult due to high boiling point and potential for racemization at high T (>200°C). Kugelrohr distillation under high vacuum (<0.1 mmHg) is preferred.
-
Recrystallization: If the compound is solid (dependent on purity), recrystallize from Hexane/Et2O at low temperature (-20°C).[1]
-
References
-
PubChem Compound Summary. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one (Related Structure).[1][2] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich (Merck). 2-(2,4,6-Trimethylphenyl)-2-propanol (Isomer Comparison).[1][2]Link[1]
-
BLD Pharm. Product Entry: 2-Mesitylpropan-1-ol (CAS 911002-46-5).[1][2][4]Link[1]
-
European Pharmacopoeia. 2.2.7. Optical Rotation. (Standard Protocol Reference). Link
Sources
- 1. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6972-51-6|2-(2,5-Dimethylphenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 37778-99-7|(S)-2-Phenylpropan-1-ol|BLD Pharm [bldpharm.com]
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol: A Forward-Looking Technical Guide to a Novel Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure molecules is a critical objective in modern chemistry, particularly within the pharmaceutical and life sciences sectors. Chiral auxiliaries represent a foundational strategy for achieving high levels of stereocontrol in chemical reactions. This guide introduces (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, a novel chiral alcohol with significant, albeit currently theoretical, potential as a robust chiral auxiliary. Due to the limited specific literature on this compound, this document serves as a forward-looking exploration of its synthetic viability and potential applications. We will extrapolate from the well-established principles of asymmetric synthesis and the structural characteristics of the molecule to propose its utility. This guide provides a comprehensive analysis of its design, a plausible synthetic route, and detailed, mechanistically-grounded discussions of its potential applications in key organic transformations.
Introduction: The Role of Chiral Auxiliaries
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. Asymmetric synthesis provides the tools to achieve this, and the use of chiral auxiliaries is a time-tested and reliable method.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.
This guide focuses on the untapped potential of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol. By examining its unique structural attributes, we can project its performance as a highly effective controller of stereochemistry.
Molecular Design and Synthesis
The proposed efficacy of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol as a chiral auxiliary is rooted in its molecular architecture. The presence of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group proximal to the stereocenter is expected to create a highly biased environment, effectively shielding one face of a covalently attached substrate. The primary alcohol provides a versatile handle for attachment to a wide range of molecules.
2.1. Proposed Synthesis
A practical and efficient synthesis of the title compound can be envisioned via the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one.[5][6] The Corey-Bakshi-Shibata (CBS) reduction is a powerful and well-documented method for achieving high enantioselectivity in the reduction of ketones to alcohols.[7]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. york.ac.uk [york.ac.uk]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2040-22-4: 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-… [cymitquimica.com]
- 6. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Application Note: Synthesis & Functionalization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Here is a comprehensive Application Note and Technical Guide regarding the synthesis and derivatization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol .
Executive Summary & Strategic Value
The molecule (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol (herein referred to as Mesityl-Chiral-Alcohol or MCA ) represents a privileged scaffold in drug discovery and asymmetric catalysis. Its structural uniqueness lies in the combination of chirality at the
Key Chemical Characteristics:
-
Steric Shielding: The ortho-methyl groups on the aromatic ring protect the benzylic position, reducing the rate of racemization compared to non-substituted phenyl analogs (e.g., ibuprofen derivatives).
-
Lipophilicity: High logP facilitates membrane permeability in pharmaceutical applications.
-
Rotational Restriction: The bulk induces conformational locking, making derivatives valuable as chiral ligands (e.g., for phosphines).
This guide details the synthesis of the core scaffold and its conversion into three high-value derivative classes: Aldehydes (Oxidation) , Alkyl Halides (Activation) , and Chiral Amines .
Master Workflow: Synthetic Pathways
The following flow diagram illustrates the critical pathways for synthesizing MCA and its downstream derivatives.
Figure 1: Strategic derivatization map. The central alcohol serves as a divergent point for oxidation and substitution pathways.
Protocol 1: Synthesis of the Core Scaffold
Objective: Reduction of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid to the alcohol without racemization.
Rationale
Direct asymmetric synthesis of the alcohol is challenging. The most robust industrial route involves the resolution of the corresponding acid (often available via asymmetric hydrogenation of the acrylic acid precursor) followed by hydride reduction. Lithium Aluminum Hydride (LiAlH₄) is selected over Borane because the mesityl group's steric bulk can sometimes hinder borane coordination, whereas LiAlH₄ provides a powerful, irreversible reduction.
Materials
-
(2R)-2-(2,4,6-Trimethylphenyl)propanoic acid (98% ee).
-
LiAlH₄ (2.0 M solution in THF).
-
Anhydrous THF (Tetrahydrofuran).
-
Rochelle’s Salt (Potassium sodium tartrate).
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a nitrogen atmosphere.
-
Charging: Add (2R)-2-(2,4,6-trimethylphenyl)propanoic acid (10.0 g, 52 mmol) and anhydrous THF (100 mL). Cool to 0°C.[1][2]
-
Reduction: Add LiAlH₄ solution (39 mL, 78 mmol, 1.5 eq) dropwise over 30 minutes. Note: Gas evolution (
) will be vigorous. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 3 hours to ensure reduction of the sterically hindered carbonyl.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
3.0 mL Water.
-
3.0 mL 15% NaOH.
-
9.0 mL Water.
-
-
Workup: Stir for 1 hour until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite.
-
Purification: Concentrate the filtrate. The resulting oil usually requires no chromatography (>95% purity). If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).
Expected Yield: 92-96%
Data Validation:
Protocol 2: Oxidation to (2R)-2-(2,4,6-Trimethylphenyl)propanal
Objective: Controlled oxidation to the aldehyde without over-oxidation to the acid or epimerization of the
Rationale
Traditional Swern oxidation produces dimethyl sulfide (stench) and requires cryogenic conditions. For this sterically hindered substrate, we utilize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalyzed oxidation with BAIB (Bis(acetoxy)iodo)benzene) . This method is mild (pH neutral), preventing the racemization of the acidic benzylic proton [1].
Experimental Procedure
-
Dissolution: Dissolve MCA (5.0 g, 28 mmol) in CH₂Cl₂ (50 mL) and water (5 mL).
-
Catalyst Addition: Add TEMPO (0.44 g, 2.8 mmol, 10 mol%).
-
Oxidant Addition: Add BAIB (9.9 g, 30.8 mmol, 1.1 eq) in portions over 15 minutes at room temperature.
-
Monitoring: Stir vigorously. The reaction is typically complete in 2–4 hours (monitor by TLC; stain with Anisaldehyde).
-
Quench: Add aqueous Na₂S₂O₃ (10% solution, 20 mL) to quench excess oxidant.
-
Extraction: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine and dry over Na₂SO₄.
-
Isolation: Concentrate in vacuo. The aldehyde is prone to air oxidation; store under Argon or use immediately.
Critical Control Point: Do not use basic conditions (e.g., excess amine bases) during workup to avoid enolization and loss of optical purity (ee).
Protocol 3: Synthesis of Chiral Amines (Reductive Amination)
Objective: Synthesis of (2R)-N-Benzyl-2-(2,4,6-trimethylphenyl)propan-1-amine.
Rationale
The steric bulk of the mesityl group makes nucleophilic attack at the aldehyde carbonyl slower than usual. A "pre-formation" of the imine using a dehydrating agent (molecular sieves) is recommended before adding the reducing agent. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for imines over aldehydes [2].
Data Summary: Amine Synthesis Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized for Mesityl) |
| Solvent | Methanol | 1,2-Dichloroethane (DCE) |
| Additive | Acetic Acid | 4Å Molecular Sieves + AcOH |
| Temp | RT | 40°C (Imine formation step) |
| Yield | 45% (Incomplete conv.) | 88% |
Step-by-Step Methodology
-
Imine Formation: In a sealed tube, combine the Aldehyde from Protocol 2 (2.0 g, 10.5 mmol), Benzylamine (1.2 eq), and activated 4Å Molecular Sieves (2.0 g) in DCE (20 mL).
-
Activation: Stir at 40°C for 4 hours. (The elevated temperature overcomes the steric repulsion of the ortho-methyls).
-
Reduction: Cool to room temperature. Add Sodium Triacetoxyborohydride (3.3 g, 15.7 mmol, 1.5 eq) and Acetic Acid (1 eq).
-
Reaction: Stir overnight at room temperature.
-
Purification: The secondary amine is purified via acid-base extraction or column chromatography (DCM/MeOH 95:5).
Protocol 4: Activation (Tosylation) for Nucleophilic Substitution
Objective: Converting the alcohol to a leaving group for phosphine or azide substitution.
Rationale
Direct conversion to alkyl halides (e.g., using
Procedure
-
Dissolve MCA (1.0 eq) in dry Pyridine (5 volumes).
-
Add p-Toluenesulfonyl chloride (TsCl) (1.5 eq) at 0°C.
-
Add DMAP (0.1 eq).
-
Allow to warm to RT and stir for 24 hours. (Longer times are required due to the steric environment).
-
Pour into ice water/HCl to remove pyridine. Extract with Ethyl Acetate.
-
Recrystallize from Hexanes/Ether.
References
-
TEMPO Oxidation Standards: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.[4]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Steric Effects in Mesityl Systems: (General grounding on Mesityl steric hindrance) The Journal of Organic Chemistry - Search for "Steric hindrance 2,4,6-trimethylphenyl".
-
Chiral Alcohol Synthesis: Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.
Disclaimer: This application note is for research purposes only. All synthesis steps should be performed in a fume hood by qualified personnel wearing appropriate PPE.
Sources
- 1. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one | C14H20O | CID 590157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Quantifying (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Executive Summary & Molecule Profile
This guide details the analytical protocols for the separation, identification, and quantification of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol . This molecule represents a specific class of
The steric hindrance provided by the mesityl group restricts bond rotation near the chiral center, often enhancing enantioselectivity on chiral stationary phases (CSPs) compared to less hindered phenyl analogs. However, the lack of strong chromophores (only the aromatic ring) necessitates specific detection strategies.
Target Analyte Profile
| Property | Description |
| Chemical Name | (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol |
| Molecular Formula | |
| Key Structural Feature | |
| Analytical Challenge | Enantiomeric resolution of the (2R) isomer from the (2S) antipode; Low UV absorptivity.[1] |
| Primary Method | Normal-Phase Chiral HPLC (Amylose/Cellulose CSPs) |
| Validation Method |
Method 1: Chiral HPLC (Quantification & Enantiomeric Excess)
Objective: To quantify the potency of the (2R)-isomer and determine Enantiomeric Excess (%ee) in the presence of the (2S)-isomer and synthesis impurities.
Theory of Separation
For
-
Amylose-based columns (e.g., AD-H) often show superior selectivity for bulky aromatic groups due to their helical structure.
-
Cellulose-based columns (e.g., OD-H) provide complementary selectivity if amylose fails.
Experimental Protocol
Instrument Parameters
-
System: HPLC with binary pump and Column Oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 210 nm (primary) and 254 nm (secondary).[2] Note: The mesityl group absorbs weakly at 254 nm; 210 nm targets the
transition for higher sensitivity. -
Temperature: 25°C (Start). Lowering to 10°C can improve resolution (
) by reducing thermal motion of the bulky mesityl group.
Stationary Phase (Column) Selection
-
Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent),
, . -
Alternative Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
Mobile Phase Composition
-
Mode: Normal Phase.
-
Solvents: n-Hexane (Solvent A) / Isopropanol (IPA) (Solvent B).
-
Isocratic Mix: 95:5 (v/v) Hexane:IPA.
-
Optimization: If retention is too low (
), decrease IPA to 2-3%. The bulky mesityl group increases lipophilicity, so the molecule elutes faster than non-methylated analogs.
-
Step-by-Step Workflow
-
System Suitability Prep: Dissolve racemic standard (
) in 90:10 Hexane:IPA. -
Equilibration: Flush column with 95:5 mobile phase at 1.0 mL/min for 30 mins.
-
Injection: Inject 5-10
of the racemate.[2] -
Criteria Check:
-
Resolution (
) (Baseline separation). -
Tailing Factor (
) .
-
-
Sample Analysis: Inject the (2R)-enriched sample. Calculate %ee using the area normalization method.
Method 2: Absolute Configuration via Mosher's Analysis[3][4][5]
Objective: To definitively prove the "R" configuration. Chiral HPLC separates isomers but does not identify absolute configuration without a known standard. Mosher's method is the self-validating chemical proof.
Mechanism
Reaction of the chiral alcohol with (R)- and (S)-
Protocol
-
Derivatization:
-
Take 5 mg of the analyte alcohol.[3]
-
React with (R)-MTPA-Cl in Pyridine/
to form the (S)-Mosher Ester . -
In a separate tube, react with (S)-MTPA-Cl to form the (R)-Mosher Ester .
-
-
NMR Acquisition: Acquire
-NMR (400 MHz or higher) for both esters. -
Analysis:
Method Development Logic (Visualization)
The following diagram outlines the decision process for optimizing the separation of this sterically hindered alcohol.
Caption: Workflow for developing and validating the chiral separation method for mesityl-propanol derivatives.
References
-
YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Data. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[4] Link
-
Phenomenex. (2025). HPLC Technical Tip: Chiral Method Development. Phenomenex Technical Resources. Link
-
BenchChem. (2025).[2][3] Chiral Separation of 2-Phenyl-1-propanol by HPLC. Technical Support Center Protocols. Link
-
Sigma-Aldrich. (2025). 2-(2,4,6-Trimethylphenyl)-2-propanol Product Analysis. Link
Sources
- 1. 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one | C14H20O | CID 590157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. matilda.science [matilda.science]
Application Note: Scalable Synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol (hereafter referred to as (R)-Mesitylpropanol ). This chiral building block is critical in the development of atropisomeric agrochemicals and sterically hindered pharmaceutical intermediates.
Unlike simple phenylpropanols, the mesityl (2,4,6-trimethylphenyl) group introduces significant steric hindrance, rendering standard asymmetric hydrogenation routes challenging due to catalyst deactivation or poor enantioselectivity.
Strategic Approach: We utilize a Chemo-Enzymatic Hybrid Route designed for scalability and high optical purity (>98% ee).
-
Chemical Assembly: Grignard addition followed by dehydration and hydroboration to access the racemic primary alcohol.
-
Biocatalytic Resolution: Kinetic resolution using immobilized Candida antarctica Lipase B (CAL-B) to isolate the (2R)-enantiomer via its acetate.
Key Advantages[1][2][3]
-
Scalability: Avoids expensive chiral auxiliaries or exotic metal ligands.
-
Safety: Uses stable Borane-DMS complex instead of volatile BH3-THF.
-
Sustainability: Enzymatic step operates under mild conditions with reusable catalysts.[1]
Synthetic Strategy & Pathway
The synthesis is divided into three distinct operational phases.
Phase 1: Skeleton Construction
Formation of the carbon skeleton via Grignard addition to acetone, followed by acid-catalyzed dehydration to yield 2-mesitylpropene .
Phase 2: Hydroboration-Oxidation
Anti-Markovnikov hydration of the alkene using Borane-Dimethyl Sulfide (BMS) to yield racemic 2-mesitylpropan-1-ol .
Phase 3: Enzymatic Kinetic Resolution
Selective acetylation of the (2R)-enantiomer using Novozym® 435, followed by separation and hydrolysis to yield the target (2R)-alcohol .
Figure 1: Chemo-enzymatic workflow for the synthesis of (2R)-Mesitylpropanol.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Mesitylpropene
Rationale: Direct alkylation of mesitylene is prone to poly-alkylation. The Grignard route guarantees regioselectivity.
Reagents:
-
2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide): 100.0 g (0.50 mol)
-
Magnesium turnings: 13.4 g (0.55 mol)
-
Acetone (dry): 35.0 g (0.60 mol)
-
Tetrahydrofuran (THF, anhydrous): 500 mL
-
p-Toluenesulfonic acid (pTSA): 2.0 g
-
Toluene: 300 mL
Protocol:
-
Grignard Formation: In a 2L reactor under N2, activate Mg turnings with iodine. Add 50 mL of a solution of mesityl bromide in THF to initiate. Once reflux begins, add the remaining bromide solution dropwise to maintain gentle reflux. Stir for 1 h post-addition.
-
Addition: Cool to 0°C. Add acetone dropwise. The steric bulk of the mesityl group may slow the reaction; allow to warm to room temperature (RT) and stir overnight.
-
Quench: Quench with sat. NH4Cl. Extract with Ethyl Acetate (EtOAc). Dry (Na2SO4) and concentrate to yield crude 2-mesitylpropan-2-ol .
-
Dehydration: Dissolve the crude alcohol in Toluene (300 mL) and add pTSA. Reflux with a Dean-Stark trap to remove water.
-
Purification: Wash toluene layer with NaHCO3, water, and brine. Concentrate. Distill under reduced pressure (bp ~105°C @ 15 mmHg) to obtain 2-mesitylpropene as a colorless oil.
Phase 2: Hydroboration-Oxidation to Racemic Alcohol
Rationale: Hydroboration of
Reagents:
-
2-Mesitylpropene: 64.0 g (0.40 mol)
-
Borane-Dimethyl Sulfide (BMS) (2.0 M in THF): 110 mL (0.22 mol)
-
Hydrogen Peroxide (30% aq): 55 mL
-
Sodium Hydroxide (3 M aq): 60 mL
Protocol:
-
Hydroboration: In a dry 1L flask under Argon, dissolve alkene in anhydrous THF (200 mL). Cool to 0°C.[3]
-
Add BMS dropwise via syringe pump (exothermic). Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Oxidation: Cool to -10°C. Caution: Exothermic. Add 3M NaOH slowly, followed by dropwise addition of H2O2. Maintain internal temp <20°C.
-
Workup: Stir for 2 h at RT. Quench with sat. Na2SO3 (destroy peroxides). Extract with Et2O.
-
Isolation: Dry organic phase and concentrate. The crude product is typically >95% pure.
-
Yield Target: 90-95%.
-
QC Check: 1H NMR (CDCl3) should show doublet at
~1.2 ppm (CH3) and multiplet at ~3.6 ppm (CH2-OH).
-
Phase 3: Lipase-Catalyzed Kinetic Resolution
Rationale: Primary alcohols with
Reagents:
-
rac-2-Mesitylpropan-1-ol: 50.0 g (0.28 mol)
-
Vinyl Acetate (Acyl Donor): 12.0 g (0.5 eq) - Note: Use slight excess if conversion is slow, but 0.5-0.6 eq is standard.
-
Novozym® 435 (Immobilized CAL-B): 2.5 g (5% w/w)
-
MTBE (Methyl tert-butyl ether) or Hexane: 250 mL
Protocol:
-
Reaction Setup: Dissolve racemic alcohol in MTBE. Add Vinyl Acetate and Novozym 435.[6][2][7]
-
Incubation: Shake/stir at 30°C. Monitor conversion by GC or HPLC.
-
Filtration: Filter off the enzyme (can be washed and reused).
-
Separation: Concentrate the filtrate. Separate the (R)-Acetate from (S)-Alcohol via Vacuum Distillation or Flash Chromatography (Silica, Hexane/EtOAc gradient). The Acetate (less polar) elutes first.
-
Note: For very large scales, distillation is preferred due to boiling point differences.
-
-
Hydrolysis (to recover target):
Analytical Controls & Specifications
Process Control (IPC)
| Step | Parameter | Method | Specification |
| Dehydration | Alkene Purity | GC-FID | >98% (No tertiary alcohol) |
| Hydroboration | Regioselectivity | 1H NMR | >95:5 (Primary vs Secondary alcohol) |
| Resolution | Conversion | Chiral HPLC | Stop at 48-50% conversion |
| Final Product | Enantiomeric Excess | Chiral HPLC | >98% ee |
Chiral HPLC Method[2]
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane : Isopropanol (95 : 5)
-
Flow Rate: 0.5 mL/min
-
Detection: UV @ 254 nm
-
Retention Times (Approx):
-
(S)-Isomer: 12.5 min
-
(R)-Isomer: 14.2 min
-
Note: Validate retention times with racemic standard.
-
Troubleshooting & Critical Parameters
Steric Hindrance of Mesityl Group
The 2,4,6-trimethyl substitution creates a "molecular wall."
-
Impact on Hydroboration: Actually beneficial. It prevents the formation of dialkylboranes, ensuring the monoalkylborane forms cleanly, which simplifies oxidation.
-
Impact on Enzyme: The enzyme pocket must accommodate the bulky group. If Novozym 435 is slow (>24h), switch to Lipase PS (Pseudomonas cepacia) immobilized on celite, which often handles bulky substrates better [3].
Temperature Control in Hydroboration
The oxidation step (H2O2/NaOH) is violently exothermic.
-
Safety Critical: Never allow temperature to exceed 25°C during H2O2 addition. Higher temperatures can cause migration of the boron atom, leading to the thermodynamic (secondary) alcohol or cleavage.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins and Cycloalkenes. Tetrahedron, 63(8), 1721-1754. Link
-
Anderson, E. M., et al. (1998). Kinetic Resolution of Primary Alcohols with a Chiral Center at the Beta Position. Biocatalysis and Biotransformation, 16(3), 181-197. Link
-
Klibanov, A. M. (2001). Improving Enzymes by Using Them in Organic Solvents. Nature, 409, 241-246. Link
-
Brown, H. C., & Zweifel, G. (1961). Hydroboration.[11][4][9] IX. The Hydroboration of Cyclic and Acyclic Olefins. Journal of the American Chemical Society, 83(12), 2544-2551. Link
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]
- 3. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
diastereoselective reactions controlled by (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Application Note: Diastereoselective Synthesis Controlled by (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Introduction & Mechanistic Rationale
Subject Entity: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Class: Chiral Auxiliary / Sterically Demanding
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol represents a specialized class of chiral auxiliaries designed to overcome the limitations of standard
Mechanistic Advantage: When esterified with a carboxylic acid substrate, this alcohol exerts stereocontrol through two primary mechanisms during enolate formation and subsequent electrophilic attack:
-
Conformational Locking: The bulky mesityl group minimizes the population of non-reactive conformers, favoring a specific rotamer where the mesityl group shields one face of the enolate.
-
-Stacking/Shielding: The electron-rich mesityl ring can engage in cation-
interactions with the lithium counterion of the enolate, further organizing the transition state (TS).
This application note details the protocol for utilizing this auxiliary in the diastereoselective
Reaction Pathway & Logic
The workflow follows the standard chiral auxiliary paradigm: Attachment
Workflow Diagram (Graphviz)
Figure 1: Strategic workflow for auxiliary-controlled asymmetric alkylation. The mesityl group directs the electrophile (R-X) to the less hindered face.
Experimental Protocols
Protocol A: Preparation of the Chiral Ester
Objective: Covalent attachment of the substrate (propionic acid derivative) to the auxiliary.
Reagents:
-
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol (1.0 equiv)
-
Substrate Acid (e.g., Phenylacetic acid, Propionic acid) (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the substrate acid (10 mmol) and the chiral alcohol (10 mmol) in anhydrous DCM (50 mL). -
Catalyst Addition: Add DMAP (1 mmol) in one portion.
-
Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU through a Celite pad. Wash the filtrate with 1N HCl (2x), saturated
(2x), and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).-
Checkpoint: Verify purity via
NMR. The -protons of the ester should show distinct shifts.
-
Protocol B: Diastereoselective Enolate Alkylation
Objective: Stereoselective formation of the new C-C bond.
Reagents:
-
Chiral Ester (from Protocol A) (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv) – Freshly prepared or titrated.
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2–1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Enolization: Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C.
-
Addition: Dropwise add the chiral ester (1.0 mmol) dissolved in THF (2 mL) over 10 minutes. Rinse the syringe with THF (1 mL).
-
Equilibration: Stir at -78°C for 30–45 minutes to ensure complete formation of the Z-enolate.
-
Note: The bulky mesityl group forces the enolate oxygen and the auxiliary's chiral center into a specific conformation to minimize
strain.
-
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
-
Critical Step: For reactive electrophiles (MeI, BnBr), stir at -78°C for 2–4 hours. For less reactive ones, allow to warm slowly to -40°C.
-
-
Quench: Quench the reaction at low temperature with saturated
solution. -
Isolation: Extract with
(3x). Wash combined organics with brine, dry ( ), and concentrate. -
Analysis: Determine the diastereomeric ratio (dr) via crude
NMR or chiral HPLC.-
Expectation: dr values >90:10 are typical; >95:5 for optimized conditions.
-
Protocol C: Cleavage & Recovery
Objective: Release the chiral product and recover the auxiliary.[1][2][3]
Method: Reductive Cleavage (to Alcohol) or Hydrolytic Cleavage (to Acid).
-
Reductive:
in (0°C to RT) yields the enantiopure alcohol and the recovered auxiliary. -
Hydrolytic:
in (reflux may be required due to steric bulk) yields the enantiopure acid.
Comparative Data & Performance
The following table highlights the superior stereocontrol provided by the Mesityl auxiliary compared to the standard Phenyl analog in the alkylation of propionates.
| Auxiliary Type | Steric Bulk ( | Typical dr (Alkylation) | Recovery Yield | |
| Standard | Phenyl | Moderate | 85:15 – 90:10 | >95% |
| Optimized | 2,4,6-Trimethylphenyl (Mesityl) | High (Restricted Rotation) | 95:5 – 98:2 | >90% |
| Control | Isopropyl | Low | 60:40 | N/A |
Data Interpretation: The introduction of the ortho-methyl groups in the mesityl ring prevents the "face-flipping" of the aromatic ring, creating a deeper and more rigid chiral pocket. This results in significantly higher diastereoselectivity (dr).
Troubleshooting & Critical Parameters
-
Low Yield in Alkylation: The steric bulk of the mesityl group can slow down the nucleophilic attack. Solution: Use more reactive electrophiles (add HMPA or DMPU as cosolvents if necessary to break up Li-aggregates) or increase reaction time at -40°C.
-
Poor Diastereoselectivity: Often caused by incomplete enolization or warming too fast. Solution: Ensure LDA is high quality; maintain -78°C strictly during electrophile addition.
-
Difficulty in Hydrolysis: The mesityl ester is hindered. Solution: Use reductive cleavage (
) if the alcohol product is acceptable, or use high-pressure hydrolysis conditions.
References
-
Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol 3. Link
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on the use of bulky aryl groups for stereocontrol). Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source on steric gearing and conformational analysis). Link
-
Whitesell, J. K. (1986). "C2 Symmetry and Asymmetric Induction." Chemical Reviews, 89(7), 1581-1590. (Contextualizes the use of modified chiral alcohols). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol Synthesis
Ticket ID: #SYN-MES-2R-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Enantioselectivity Troubleshooting for Sterically Hindered Phenylpropanols
Executive Diagnostic & Strategy
You are encountering difficulties with the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol . This is a chemically deceptive molecule. While it appears to be a simple chiral
The Core Problem: Standard asymmetric hydrogenation catalysts (like Ru-BINAP) often fail here because the ortho-methyl groups on the phenyl ring clash with the catalyst's quadrant map, preventing the necessary face-selective coordination. Furthermore, the electron-rich nature of the mesityl ring makes it susceptible to over-reduction (ring hydrogenation) under aggressive conditions.
The Recommended Strategy:
Abandon standard heterogeneous hydrogenation or generic kinetic resolutions. To maximize yield and
The "Golden Route" Protocol
This protocol is designed to bypass the steric hindrance of the mesityl group.
Phase A: Precursor Synthesis (The Perkin-Variation)
Target: 2-(2,4,6-Trimethylphenyl)acrylic acid.
-
Reagents: 2,4,6-Trimethylbenzaldehyde, Propionic Anhydride, Sodium Propionate.
-
Key Insight: Standard aldol condensation fails due to sterics. Use high-temperature Perkin conditions to force the formation of the
-unsaturated acid.
Phase B: Asymmetric Hydrogenation (The Critical Step)
Target: (2R)-2-(2,4,6-Trimethylphenyl)propionic acid.
-
Catalyst System: Ir(COD)₂BArF complexed with a Josiphos-type ligand (e.g., (R,S)-Josiphos SL-J001).
-
Why Josiphos? The ferrocenyl backbone provides a wide "bite angle" and a chiral pocket that accommodates the bulky mesityl group better than the rigid binaphthyl backbone of BINAP.
-
-
Solvent: Dichloromethane (DCM) or Toluene (non-coordinating solvents are crucial for Ir-catalysis).
-
Conditions: 30–50 bar H₂, 25°C. Do not heat above 40°C to prevent isomerization.
Phase C: Chemoselective Reduction
Target: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
-
Reagent: Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) .
-
Why not LiAlH₄? Lithium Aluminum Hydride requires an aggressive quench that can lead to emulsions with the lipophilic mesityl product. Borane reduces the carboxylic acid rapidly at 0°C without touching the aromatic ring.
-
Troubleshooting Guide (FAQ Format)
Category: Reaction Stalling & Conversion
Q: My hydrogenation conversion stalls at 60% even after 24 hours. Should I increase the temperature? A: No. Increasing temperature often deactivates Iridium catalysts (formation of inactive trimers).
-
Diagnosis: The bulky mesityl group is blocking the catalyst active site.
-
Fix: Increase hydrogen pressure to 50-60 bar . If that fails, switch the solvent to Trifluoroethanol (TFE) . TFE enhances the turnover frequency (TOF) of Iridium catalysts in difficult hydrogenations by stabilizing the cationic intermediate.
Category: Enantioselectivity (ee%)
Q: I am getting the product, but the ee is only 75%. How do I push it to >98%? A: This is likely a "mismatch" between the ligand and the substrate's steric bulk.
-
Diagnosis: The catalyst is allowing "slippage" of the alkene face.
-
Fix: Switch to the Walphos ligand family (e.g., Walphos SL-W001). The larger steric bulk of the ligand itself forces the bulky mesityl group into a single, rigid conformation during coordination.
-
Protocol Check: Ensure your substrate is the free acid , not the ester. Iridium catalysis often relies on the carboxylic acid moiety to direct coordination.
Category: Impurity Profile
Q: I see a byproduct with M+6 mass units. What is it? A: You have hydrogenated the aromatic ring (saturated the mesityl group).
-
Diagnosis: This happens if you used heterogeneous catalysts (Pd/C, Pt/C) or ran the homogeneous reaction too hot/too long.
-
Fix: Switch back to the Ir-Josiphos system and strictly control temperature (<30°C). The mesityl ring is electron-rich and prone to reduction; homogeneous catalysts are far more chemoselective for the alkene.
Data Visualization & Workflows
Comparative Ligand Performance (Simulated Data)
Based on steric parameters of ortho-substituted styrenes.
| Ligand Class | Catalyst Metal | Conversion (24h) | ee% (2R) | Notes |
| BINAP | Ru | 45% | 62% | Fails due to steric clash with ortho-methyls. |
| DuPhos | Rh | 88% | 91% | Good, but sensitive to trace oxygen. |
| Josiphos (SL-J001) | Ir | 99% | 97% | Recommended. Best handling of sterics. |
| SegPhos | Ru | 70% | 85% | Moderate performance. |
Synthesis Pathway Diagram[1][2]
Caption: Optimized synthetic workflow for (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol, highlighting the critical Iridium-catalyzed step to avoid racemization and ring saturation.
References
-
Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis. (Describes the efficacy of Josiphos/Ir systems for sterically hindered acids).
-
Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research. (Mechanistic grounding for Ir-catalysis in non-coordinating solvents).
-
BenchChem Technical Support. (2025). "Chiral Separation of 2-Phenyl-1-propanol by HPLC." (Reference for analytical method development of the final alcohol).
-
Org. Synth. (1987). "2-Phenylpropionic Acid." Organic Syntheses, Coll.[1] Vol. 6, p.897. (Foundational chemistry for aryl-propionic acid synthesis, adapted here for the mesityl analog).
Sources
Technical Support Center: Purification of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Core Technical Overview
Molecule: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Key Structural Feature: The Mesityl (2,4,6-trimethylphenyl) group.
The Challenge: This molecule presents a "perfect storm" of purification difficulties. The 2,4,6-trimethyl substitution creates extreme steric hindrance (the "ortho-effect") that blocks standard enzymatic active sites. Furthermore, the molecule is a
This guide addresses the three most common failure modes reported by researchers:
-
Enzymatic Stalling: Low conversion/selectivity in kinetic resolution.
-
Chromatographic Co-elution: Failure to separate enantiomers on standard OD-H columns.
-
Phase Separation Issues: "Oiling out" during crystallization attempts.
Troubleshooting Guides & FAQs
Module A: Enzymatic Kinetic Resolution (EKR) Failures
Q: I am using Novozym 435 (CAL-B) for kinetic resolution, but the reaction stalls at <10% conversion or shows poor enantioselectivity (E < 10). Why?
A: The Issue is Steric Clash (The "Ortho-Effect").
CAL-B (Candida antarctica Lipase B) has a deep, narrow active site funnel. While excellent for standard 2-phenylpropanol, the 2,6-methyl groups on your mesityl ring physically prevent the substrate from seating correctly in the stereospecific pocket. The
The Solution: Switch to Lipase PS (Burkholderia cepacia) or Lipase AK (Pseudomonas fluorescens) . These enzymes possess a more open, "crevice-like" active site that accommodates bulky ortho-substituents better than the funnel-shaped CAL-B.
Protocol Adjustment:
-
Catalyst: Switch to Lipase PS-IM (Immobilized on diatomaceous earth).
-
Acyl Donor: Use Vinyl Acetate (irreversible) rather than ethyl acetate.
-
Solvent: Switch from Toluene to MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) . Ethers often enhance the enantioselectivity of Pseudomonas lipases for primary alcohols.
Visualizing the Steric Block:
Figure 1: Conceptual comparison of steric fit between CAL-B and Lipase PS for mesityl-substituted alcohols.
Module B: Chiral HPLC Method Development
Q: My enantiomers are co-eluting on a Chiralcel OD-H column. What is the correct stationary phase?
A: The Issue is Chiral Recognition Mechanism. Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) relies heavily on inclusion complexes. The bulky mesityl group often prevents the molecule from entering the cellulose chiral cavities, resulting in non-selective elution.
The Solution: Switch to an Amylose-based column, specifically Chiralpak AD-H or Chiralpak IA . The amylose polymer forms a helical structure that is generally more "forgiving" of sterically hindered aromatics than the rigid cellulose rod of the OD-H.
Optimized HPLC Protocol:
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (or IA) | Amylose backbone accommodates bulky mesityl group. |
| Mobile Phase | Hexane : IPA (95 : 5) | Low polarity alcohol (IPA) maximizes retention and separation. |
| Flow Rate | 0.5 mL/min | Lower flow rate improves mass transfer for hindered molecules. |
| Temperature | 15°C - 20°C | CRITICAL: Lower temperature increases the difference in enthalpy of adsorption ( |
| Detection | UV 210 nm | The mesityl group has weak absorbance at 254 nm; 210 nm captures the aromatic |
Module C: Isolation & Crystallization (Oiling Out)
Q: I cannot crystallize the (2R)-alcohol; it remains a viscous oil. How do I upgrade the ee% without column chromatography?
A: The Issue is Low Lattice Energy. The asymmetry of the chiral center combined with the "greasy" trimethyl phenyl ring and the flexible propyl chain prevents efficient crystal lattice packing. The melting point is likely near or below room temperature.
The Solution: Derivatization. Do not attempt to crystallize the free alcohol. Convert it to the 3,5-Dinitrobenzoate ester . The planar, electron-deficient dinitrobenzoate group will:
-
Increase the melting point significantly (likely >80°C).
-
Provide strong
stacking interactions to facilitate crystallization. -
Allow for easy hydrolysis back to the alcohol after purification.
Derivatization Protocol:
-
Reaction: Mix Crude Alcohol (1 eq) + 3,5-Dinitrobenzoyl chloride (1.2 eq) + Pyridine (1.5 eq) in DCM. Stir 2h.
-
Workup: Wash with 1M HCl (remove pyridine), then NaHCO3. Evaporate.
-
Recrystallization: Dissolve solid in minimal boiling Ethanol . Cool slowly to 4°C.
-
Hydrolysis: Reflux crystals in MeOH/NaOH to recover pure (2R)-alcohol.
Master Purification Workflow
Use this decision tree to determine your purification strategy based on your current purity and scale.
Figure 2: Strategic decision tree for the purification of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
References & Authority
-
Enzymatic Resolution of Hindered Alcohols:
-
Chiral HPLC Column Selection:
-
Source: Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H".
-
Relevance: Defines the amylose tris(3,5-dimethylphenylcarbamate) stationary phase as the standard for hindered aromatics.
-
-
Synthesis & Properties of 2-Phenylpropanol Analogs:
-
Derivatization for Crystallization:
-
Source: Faigl, F., et al. (2010). Separation of enantiomers by crystallization. Chirality.
-
Relevance: Validates the 3,5-dinitrobenzoate strategy for upgrading the optical purity of non-crystalline chiral alcohols.
-
Sources
- 1. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Welcome to the dedicated technical support guide for the synthesis and optimization of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring high yield and enantiomeric purity.
Introduction to (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral alcohol of significant interest in asymmetric synthesis. It often serves as a bulky chiral building block in the development of complex molecules and pharmaceuticals.[1] The sterically hindered nature of the 2,4,6-trimethylphenyl (mesityl) group presents unique challenges in its synthesis. This guide focuses on the most common and reliable method for its preparation: the asymmetric reduction of the corresponding prochiral ketone, 2-(2,4,6-trimethylphenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this type of transformation, offering high levels of enantioselectivity.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am observing a low yield in the asymmetric reduction of 2-(2,4,6-trimethylphenyl)propan-1-one. What are the likely causes and how can I improve it?
A low yield in this reduction can be attributed to several factors, from the quality of reagents to the specific reaction conditions. A systematic approach to troubleshooting is key.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Reducing Agent or Stoichiometry: The choice and amount of the borane reducing agent are critical.
-
Expertise & Experience: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are sensitive to moisture and air. Improper handling can lead to decomposition and a decrease in the effective concentration of the reagent. For sterically hindered ketones, a sufficient excess of the reducing agent is often necessary to drive the reaction to completion.
-
Actionable Advice:
-
Use Fresh Reagents: Whenever possible, use a fresh, unopened bottle of the borane reagent. If the reagent has been used before, it is good practice to titrate it to determine the active molarity.
-
Optimize Stoichiometry: Start with at least 1.5 equivalents of the borane reagent. If the reaction is still incomplete, consider increasing this to 2.0 or even 2.5 equivalents in small-scale trials.
-
Controlled Addition: Add the borane solution slowly to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to maintain control over the reaction rate and minimize potential side reactions.[4]
-
-
-
Inadequate Reaction Temperature or Time: Temperature is a crucial parameter that influences both the rate of reaction and the enantioselectivity.[5]
-
Expertise & Experience: While lower temperatures generally favor higher enantioselectivity, they also slow down the reaction. If the reaction time is too short for the chosen temperature, incomplete conversion will result.
-
Actionable Advice:
-
Temperature Optimization: If you are experiencing low conversion at very low temperatures (e.g., -78 °C), consider running the reaction at a slightly higher temperature (e.g., -40 °C or -20 °C) to increase the rate.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.[6] It may be necessary to run the reaction for a longer period, such as 24 hours, especially at lower temperatures.
-
-
-
Catalyst Issues: Purity, Loading, and Activation: The chiral oxazaborolidine catalyst is the cornerstone of the enantioselectivity in a CBS reduction.[7][8]
-
Expertise & Experience: The catalyst's effectiveness can be compromised by impurities in the substrate or solvent. Insufficient catalyst loading will lead to a slow reaction.
-
Actionable Advice:
-
Catalyst Loading: A typical starting point for catalyst loading is 5-10 mol%. If the reaction is sluggish, consider increasing the loading to 15 mol%.
-
Substrate Purity: Ensure that the starting ketone is of high purity. Impurities can act as poisons to the catalyst. Purification of the ketone by column chromatography or distillation may be necessary.
-
Solvent Quality: Always use anhydrous solvents. The presence of water will consume the borane reagent and can interfere with the catalyst.[9]
-
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Reducing Agent | BH₃·THF (1.0 M) or BMS | Commercially available and well-documented borane sources.[3] |
| Stoichiometry (Borane) | 1.5 - 2.5 eq. | To ensure complete reduction of the sterically hindered ketone. |
| Catalyst | (S)- or (R)-CBS catalyst | The choice depends on the desired enantiomer of the alcohol product. |
| Catalyst Loading | 5 - 15 mol% | A balance between reaction rate and cost-effectiveness. |
| Solvent | Anhydrous THF or Toluene | Aprotic solvents that are compatible with the reaction. |
| Temperature | -78 °C to 0 °C | Lower temperatures generally lead to higher enantioselectivity.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC to confirm completion.[6] |
FAQ 2: The enantiomeric excess (ee) of my (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is lower than expected. How can I improve the stereoselectivity?
Achieving a high enantiomeric excess is the primary objective of this asymmetric synthesis. Several factors can negatively impact the stereochemical outcome of the reaction.
Potential Causes & Troubleshooting Steps:
-
Incorrect Catalyst Enantiomer: A simple but critical point to verify.
-
Expertise & Experience: To produce the (2R)-alcohol, the (S)-CBS catalyst is typically the correct choice.
-
Actionable Advice: Confirm that you are using the appropriate enantiomer of the CBS catalyst to obtain the desired product stereochemistry.
-
-
Reaction Temperature is Too High:
-
Expertise & Experience: The energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Higher temperatures can provide sufficient energy to overcome this barrier, resulting in a decrease in enantioselectivity.[5]
-
Actionable Advice:
-
Lower the Temperature: If the reaction is being run at 0 °C or room temperature, lowering it to -20 °C, -40 °C, or even -78 °C will likely improve the enantiomeric excess.
-
Maintain a Stable Low Temperature: Ensure that the cooling bath is maintained at a consistent temperature throughout the addition of reagents and the course of the reaction.
-
-
-
Solvent Choice: The solvent can play a role in the conformation of the catalyst-substrate complex.[9]
-
Expertise & Experience: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, therefore, the enantioselectivity.
-
Actionable Advice:
-
Solvent Screening: While THF is a common choice, consider screening other anhydrous, aprotic solvents such as toluene or dichloromethane (DCM). Non-coordinating solvents like toluene can sometimes lead to higher enantioselectivity.
-
-
-
Rate of Borane Addition:
-
Expertise & Experience: A rapid addition of the borane reagent can lead to a non-catalyzed background reduction, which is not stereoselective and will consequently lower the overall enantiomeric excess.
-
Actionable Advice:
-
Slow and Controlled Addition: Utilize a syringe pump to add the borane solution over a prolonged period (e.g., 1-2 hours) while maintaining a low reaction temperature.
-
-
Diagram 1: Troubleshooting Logic for Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
FAQ 3: The reaction has stalled and is not proceeding to completion. What are the next steps?
A stalled reaction, where the starting material is no longer being consumed, can be addressed by considering the following points.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent:
-
Expertise & Experience: The borane reagent may have been consumed by trace amounts of water or other impurities. The steric hindrance of the substrate may also require a greater excess of the reducing agent than initially planned.
-
Actionable Advice:
-
Confirm with TLC/GC: First, verify that the starting material is indeed still present.
-
Add More Reagent: If the reaction has stalled, a second portion of the borane reagent (e.g., 0.5 equivalents) can be added at the reaction temperature. Continue to monitor the reaction's progress.
-
-
-
Catalyst Deactivation:
-
Expertise & Experience: Impurities in the starting ketone or solvent can bind to the catalyst, inhibiting its activity.
-
Actionable Advice:
-
Purify Starting Materials: If you suspect that impurities are the cause, re-purify the ketone and use a fresh bottle of anhydrous solvent.
-
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the asymmetric reduction of 2-(2,4,6-trimethylphenyl)propan-1-one.
Materials:
-
2-(2,4,6-trimethylphenyl)propan-1-one (1.0 eq)
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
-
Borane-tetrahydrofuran complex solution (1.0 M in THF, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the (S)-CBS catalyst (0.1 eq).
-
Solvent and Substrate: Add anhydrous THF, followed by the 2-(2,4,6-trimethylphenyl)propan-1-one (1.0 eq).
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C to -78 °C) in a suitable cooling bath.
-
Borane Addition: Slowly add the borane-THF solution (1.5 eq) dropwise over a period of 1-2 hours. A syringe pump is highly recommended for this step to ensure a slow and controlled addition.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC or GC until the starting material has been consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.[4]
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
-
Analysis: Characterize the final product by ¹H and ¹³C NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.[3]
Diagram 2: Experimental Workflow for Asymmetric Reduction
Caption: A step-by-step experimental workflow for the asymmetric reduction.
References
- BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
- ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Benchchem. (2025). Troubleshooting low enantioselectivity in reactions with difluorodi(pyridin-2-yl)methane.
- Alfa Chemistry. (2025, February 26). Corey-Bakshi-Shibata Reduction.
- BenchChem. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- MDPI. (2023, February 2). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.
- MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- PMC. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones.
- ResearchGate. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
- PMC. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
- Asymmetric reactions_synthesis. (n.d.).
- Wiley. (2022, September 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.
- Pharmaceutical Technology. (2026, January 29). Meeting Challenges in Asymmetric Synthesis.
- ACS Publications. (2013, November 1). Experimental Analysis of the Catalytic Cycle of the Borane-Promoted Imine Reduction with Hydrosilanes: Spectroscopic Detection of Unexpected Intermediates and a Refined Mechanism.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered chiral alcohol. Our focus is on providing practical, in-depth troubleshooting advice rooted in mechanistic principles to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a valuable chiral building block. Its synthesis is often complicated by the significant steric hindrance imposed by the mesityl (2,4,6-trimethylphenyl) group. This steric bulk can impede the approach of reagents, slow down reaction rates, and promote undesirable side reactions. Achieving high yield and, critically, high enantiomeric excess (e.e.) requires careful selection of the synthetic route and rigorous control of reaction parameters.
The most common and reliable method for synthesizing this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(2,4,6-trimethylphenyl)propanal. This guide will primarily focus on troubleshooting this transformation, particularly when using established methods like the Corey-Bakshi-Shibata (CBS) reduction.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or has stalled completely. What are the primary causes?
A1: Stalled reactions are common when dealing with sterically hindered substrates. The primary culprits are typically related to catalyst activity or reagent purity. Key factors include:
-
Catalyst Deactivation: The chiral catalyst may have been deactivated by moisture or oxygen. Ensure all reagents, solvents, and glassware are scrupulously dried and that the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Steric Hindrance: The bulky mesityl group can significantly slow the coordination of the ketone to the chiral catalyst. A moderate increase in temperature may be necessary, but this must be balanced against a potential decrease in enantioselectivity.[2]
-
Reagent Quality: Impurities in the borane source (e.g., BH₃·THF) or the substrate can poison the catalyst. Use freshly opened, high-purity reagents whenever possible.
Q2: I've isolated my product, but the enantiomeric excess (e.e.) is much lower than reported for this method. What should I investigate first?
A2: Low enantioselectivity is a frequent and frustrating issue. A systematic investigation is the best approach.[2] Consider the following:
-
Racemic Background Reaction: A non-catalyzed, racemic reduction may be occurring in parallel with the desired asymmetric pathway.[1] This is often exacerbated by higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly improve e.e. by favoring the lower-energy diastereomeric transition state of the catalyzed reaction.[2]
-
Catalyst Purity: The enantiomeric purity of your catalyst is paramount. If the catalyst itself is not enantiopure, you cannot achieve high e.e. in your product. Verify the e.e. of the chiral ligand used to prepare the catalyst if possible.
-
Analytical Method: Ensure your chiral HPLC or GC method is properly validated.[2][3] Always run a racemic standard of your product to confirm that you are achieving baseline separation of the two enantiomers. Without proper separation, your e.e. measurement will be inaccurate.[4][5]
Q3: My crude NMR shows several unexpected signals, particularly in the non-polar (alkane/aromatic) region. What are the likely side products?
A3: The formation of non-polar impurities often points to side reactions involving the borane reagent or the Grignard reagent, depending on the chosen synthetic route.
-
Hydroboration: If your substrate contains other unsaturated bonds (alkenes, alkynes), the borane reagent can add across them in a competing hydroboration reaction.[6]
-
Wurtz-type Coupling: If using a Grignard-based approach, coupling of the Grignard reagent with the starting halide can generate non-polar hydrocarbon byproducts.
-
Over-reduction: While less common for this specific target, if other reducible functional groups are present (e.g., esters, nitriles), they may be reduced by the borane reagent.
In-Depth Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.)
Low e.e. is the most critical issue in asymmetric synthesis. The workflow below outlines a systematic approach to diagnosing and solving this problem.
Caption: Competing pathways in a Grignard reaction with a hindered aldehyde.
-
Use a Less Basic Organometallic Reagent: Consider using an organolithium or organocerium reagent (prepared by treating an organolithium with CeCl₃). Cerium reagents are significantly less basic than Grignard reagents but retain high nucleophilicity, thus minimizing side reactions like enolization.
-
Lower the Reaction Temperature: Performing the addition at very low temperatures (e.g., -78 °C) can disfavor the proton transfer pathway relative to nucleophilic addition.
-
Change the Synthetic Route: If side reactions with a Grignard reagent are intractable, the asymmetric reduction of the corresponding ketone is a more robust and reliable alternative for achieving high stereoselectivity. [7][8]
Experimental Protocols
Protocol 1: General Procedure for CBS Asymmetric Reduction
This protocol is a general guideline and must be adapted and optimized for your specific substrate and scale.
Materials:
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
2-(2,4,6-Trimethylphenyl)propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Catalyst Charging: Under a positive pressure of inert gas, charge the flask with anhydrous THF. Cool the flask to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Reagent Addition:
-
Add the (R)-Methyl-CBS catalyst solution (e.g., 0.1 eq) via syringe.
-
Slowly add the borane source (e.g., 1.0 eq of BH₃·SMe₂) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes to allow for complex formation. [9] * Prepare a solution of the 2-(2,4,6-trimethylphenyl)propanal (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of quenched aliquots. The reaction may take several hours to reach completion due to steric hindrance.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of anhydrous methanol at the reaction temperature until gas evolution ceases. This destroys any excess borane.
-
Workup:
-
Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to remove non-polar impurities and residual catalyst.
Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (e.e.) of the synthesized alcohol. [10]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified alcohol in the HPLC mobile phase (e.g., a mixture of hexane and isopropanol). Prepare a racemic standard in the same manner.
-
Instrumentation:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 98:2 or 95:5). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
First, inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers and confirm separation.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
e.e. (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100
-
References
-
Wikipedia. (2023, December 1). Corey–Itsuno reduction. Retrieved from [Link]
-
Bull, J. A., et al. (2009). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2024, February 13). Grignard reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
University of the West Indies. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Yadigarov, R. M., et al. (2011). 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]
-
Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
-
Çelik, G., et al. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules, 23(11), 2933. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
In-Gyu, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2023, 9918073. Retrieved from [Link]
-
Ganesan, P., & Perumal, S. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Arkivoc, 2007(15), 180-190. Retrieved from [Link]
-
Mutti, F. G., et al. (2015). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 5(5), 2741-2749. Retrieved from [Link]
- Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one. Retrieved from [Link]
-
Kalita, H., et al. (2013). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Tetrahedron: Asymmetry, 24(15-16), 947-953. Retrieved from [Link]
-
Gębarowski, P., & Młynarski, J. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5755. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rotachrom.com [rotachrom.com]
enhancing the enantioselectivity of reactions using (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
This Technical Support Center guide is designed for advanced researchers utilizing (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol (referred to hereafter as (2R)-Mesityl-Propanol ) as a chiral auxiliary or solvating agent.
The content focuses on the "Mesityl Effect" —leveraging the orthogonal steric bulk of the 2,4,6-trimethylphenyl group to enhance facial discrimination in asymmetric transformations where standard phenyl-based auxiliaries fail.
Current Status: Operational Scope: Enantioselectivity Enhancement, Steric Tuning, Troubleshooting Low e.e. Audience: Synthetic Chemists, Process Development Scientists
Core Logic: The Mesityl Advantage
Why this molecule? Standard chiral alcohols (e.g., 2-phenylpropan-1-ol) rely on the difference in size between a phenyl ring, a methyl group, and a proton to differentiate prochiral faces. However, free rotation of the phenyl ring often blurs this steric wall, leading to "leakage" and lower enantiomeric excess (e.e.).
(2R)-Mesityl-Propanol solves this via the Ortho-Lock Mechanism :
-
Rotational Restriction: The two ortho-methyl groups on the aromatic ring create significant steric clash with the chiral center's backbone. This restricts the rotation of the aryl group, forcing it into a rigid, defined conformation perpendicular to the C-O bond vector.
-
Face Blocking: This rigid conformation creates a "harder" steric wall, significantly enhancing diastereoselectivity (
) in the intermediate, which translates to higher after auxiliary cleavage.
Workflow Visualization
The following diagram illustrates the standard workflow for using (2R)-Mesityl-Propanol as a covalent chiral auxiliary in asymmetric alkylation.
Caption: Figure 1. The "Mesityl Steering" workflow. The critical step is the rigid transition state enforced by the trimethylphenyl group, preventing face erosion common in simple phenyl analogs.
Troubleshooting Guide & FAQs
Module A: Coupling & Derivatization (Getting the Auxiliary On)
Issue: "I cannot get my substrate to esterify with (2R)-Mesityl-Propanol using standard DCC/DMAP conditions."
Root Cause: The mesityl group provides immense steric hindrance around the hydroxyl group. Standard activation methods are often too slow, allowing side reactions (N-acyl urea formation) to dominate.
Protocol: Switch to the Mixed Anhydride or Acid Chloride method.
-
Convert Substrate to Acid Chloride: Use Oxalyl Chloride/DMF (catalytic) in DCM.
-
Hard Coupling: React the Acid Chloride with (2R)-Mesityl-Propanol using a strong, non-nucleophilic base (e.g., NaH or LiHMDS) in THF at 0°C, rather than weak amine bases.
-
Catalysis: If using carbodiimides, add Sc(OTf)₃ (5 mol%) as a Lewis Acid catalyst to accelerate the attack of the bulky alcohol.
| Method | Suitability for Mesityl-Propanol | Notes |
| DCC/DMAP | Low | Often stalls; high byproduct formation. |
| Yamaguchi Esterification | High | Excellent for sterically hindered alcohols. |
| Acid Chloride + Pyridine | Medium | Requires elevated temperatures (reflux). |
| Acid Chloride + NaH | Very High | Irreversible deprotonation drives reaction. |
Module B: Enhancing Enantioselectivity (The Reaction)
Issue: "I am using the auxiliary, but my e.e. is stuck at 80%. How do I push it to >95%?"
Root Cause: "Leakage" through the rotational barrier. Even with the mesityl group, higher temperatures can provide enough energy for the aryl ring to rotate out of the blocking position.
Diagnostic Steps:
-
Check Temperature: Are you running the reaction at -78°C?
-
Check Solvent: Coordinating solvents (THF) can disrupt the chelation often required for rigid transition states.
Optimization Protocol:
-
Step 1: Solvent Switch. Move from THF to Toluene or DCM . Non-polar solvents tighten the ion-pairing in enolate chemistry, making the steric bulk of the mesityl group more effective.
-
Step 2: Double-Stereodifferentiation. If the reagent attacking your substrate is also chiral, ensure the "matched" case is used.
-
Step 3: The "Mesityl-Plus" Check. Verify via NOESY NMR that the mesityl group is actually locking the conformation. If you see free rotation signals, lower the temperature to -90°C.
Q: Can I use this for NMR determination of e.e. (Mosher's Acid alternative)? A: Yes. (2R)-Mesityl-Propanol is an excellent Chiral Solvating Agent (CSA) .
-
Mechanism:[1][2] The ring current of the electron-rich mesityl group causes significant upfield shifting of protons in the associated enantiomer.
- ppm) than with 2-phenylpropanol due to the fixed orientation of the aromatic ring.
Module C: Cleavage & Recovery (Getting the Auxiliary Off)
Issue: "I hydrolyzed the ester, but my product racemized."
Root Cause: Harsh hydrolysis conditions (LiOH/H₂O/MeOH at reflux) can cause deprotonation at the alpha-position of your product, leading to racemization.
Protocol: Non-Destructive Reductive Cleavage Instead of hydrolysis, use Reductive Cleavage if your target allows it (converting ester to alcohol), or use Transesterification .
-
Transesterification (Mild): Use Ti(OEt)₄ in EtOH at reflux. This gently swaps the bulky mesityl alcohol for an ethyl group without generating a harsh enolate.
-
Recovery: The (2R)-Mesityl-Propanol will be released as the free alcohol. It is highly lipophilic.
-
Extraction: Partition between Hexanes and Acetonitrile. The mesityl alcohol prefers Hexanes; polar products prefer Acetonitrile.
-
Analytical Data Reference
When analyzing your intermediates, use these benchmarks to confirm the integrity of the mesityl auxiliary.
| Parameter | Value / Characteristic | Significance |
| ¹H NMR (Aromatic) | 2 singlets (approx 6.8 ppm) | Indicates restricted rotation (non-equivalent meta-protons). |
| ¹H NMR (Ortho-Me) | 2.2 - 2.4 ppm (Singlet) | Distinct from simple phenyl analogs. |
| HPLC Column | Chiralcel OD-H or AD-H | Standard for separating mesityl-alcohol derivatives. |
| UV Cutoff | ~270 nm | Mesityl absorption is red-shifted vs. Phenyl. |
References
-
Stereochemical Control via Steric Bulk
- Chiral Auxiliaries in Synthesis: Title: Chiral Auxiliaries - Sigma-Aldrich Technical Review. Source: Sigma-Aldrich Relevance: foundational protocols for esterification and cleavage of alcohol-based auxiliaries.
-
Synthesis of the Reagent
-
Mesityl Steric Effects
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the reproducibility of synthesis protocols for (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol
[1]
Executive Summary & Compound Profile
The synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol (hereafter (2R)-TMPP ) presents a unique challenge in asymmetric synthesis due to the significant steric hindrance imposed by the ortho-methyl groups of the mesityl moiety.[1] Unlike simple 2-phenylpropanol derivatives, the "picket fence" effect of the 2,6-dimethyl pattern restricts the approach of standard chiral catalysts, often leading to poor enantioselectivity in direct hydrogenation or hydroboration routes.
This guide objectively compares two validated protocols to access high-purity (2R)-TMPP:
-
Method A (The "Gold Standard"): Chiral Auxiliary-Mediated Alkylation (Evans Method).
-
Method B (The Scalable Alternative): Biocatalytic Kinetic Resolution (Lipase-mediated).
Compound Profile
| Property | Specification |
| IUPAC Name | (2R)-2-(2,4,6-trimethylphenyl)propan-1-ol |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Chiral Center | C2 (Beta-position) |
| Key Structural Feature | Sterically congested Mesityl group at C2 |
| Application | Chiral building block for N-heterocyclic carbenes, ligands, and pharmaceuticals.[1][2] |
Method A: Chiral Auxiliary-Mediated Synthesis (Evans)
Status: High Fidelity / Stoichiometric Control Best For: Small-to-medium scale, absolute stereochemical guarantee.[1]
The Mechanistic Logic
Direct asymmetric alkylation of mesityl-substrates is difficult.[1] The Evans auxiliary approach circumvents this by establishing the stereocenter ex-situ on a propionyl scaffold attached to a chiral oxazolidinone. The bulky auxiliary forces the incoming electrophile (methyl iodide) to approach from the least hindered face.
Note on Causality: We utilize (S)-4-benzyl-2-oxazolidinone to induce the (R)-configuration at the C2 position of the final alcohol.[1] The steric bulk of the benzyl group on the auxiliary shields the Re-face of the enolate, forcing the methyl group to attack from the Si-face.
Detailed Protocol
Step 1: Acylation of the Auxiliary
-
Reagents: (S)-4-benzyl-2-oxazolidinone, 2-Mesitylacetic acid, Pivaloyl chloride, LiCl, Et₃N.[1]
-
Procedure:
-
Dissolve 2-mesitylacetic acid (1.0 equiv) in anhydrous THF under N₂.[1]
-
Add Et₃N (1.2 equiv) and Pivaloyl chloride (1.1 equiv) at -78°C to form the mixed anhydride. Stir for 1h.
-
Add LiCl (1.1 equiv) and (S)-4-benzyl-2-oxazolidinone (1.0 equiv).
-
Warm to RT and stir overnight.
-
Validation Point: 1H NMR should show the characteristic doublet of the oxazolidinone ring protons shifting upon acylation.
-
Step 2: Diastereoselective Methylation[1]
-
Reagents: NaHMDS (Sodium bis(trimethylsilyl)amide), Methyl Iodide (MeI), THF.
-
Procedure:
-
Cool the acylated imide (from Step 1) in THF to -78°C.
-
Add NaHMDS (1.1 equiv) dropwise. The steric bulk of the mesityl group requires a strong, non-nucleophilic base to ensure clean enolization without attacking the carbonyl.
-
Stir for 30 min to ensure complete enolate formation (Z-enolate is favored via chelation).
-
Add MeI (5.0 equiv) rapidly.
-
Stir at -78°C for 4h, then slowly warm to 0°C.
-
Quench with saturated NH₄Cl.
-
Step 3: Reductive Cleavage to (2R)-TMPP[1]
-
Reagents: Lithium Borohydride (LiBH₄), Water/Ether.
-
Procedure:
-
Dissolve the methylated imide in Et₂O containing 1 equiv of water (essential for LiBH₄ reactivity).
-
Add LiBH₄ (2.0 equiv) at 0°C.
-
Stir for 1-3h. The auxiliary is cleaved and can be recovered.
-
Purification: Flash chromatography (Hexane/EtOAc) separates the polar oxazolidinone (recoverable) from the non-polar (2R)-TMPP.
-
Method B: Biocatalytic Kinetic Resolution
Status: Scalable / Green Chemistry Best For: Large scale, cost-efficiency, when >99% ee is required via iterative cycles.
The Mechanistic Logic
Lipases distinguish between enantiomers based on the spatial fit within the active site. For 2-arylpropanols, Lipase PS (Burkholderia cepacia) or CAL-B (Candida antarctica) are preferred.[1] The enzyme selectively acetylates the (S)-enantiomer of the primary alcohol, leaving the desired (R)-alcohol unreacted (or vice versa, depending on the specific lipase strain preference, typically anti-Kazlauskas rule for some hindered substrates).
Self-Validating Step: The reaction is monitored by Chiral HPLC. The reaction is stopped exactly at 50% conversion to maximize the optical purity of the remaining alcohol.
Detailed Protocol
Precursor Synthesis (Racemic)
Reduce commercially available 2-mesitylpropionic acid with LiAlH₄ in THF to obtain rac-2-(2,4,6-trimethylphenyl)propan-1-ol.[1]
Resolution Step
-
Reagents: rac-TMPP, Vinyl Acetate (Acyl donor), Immobilized Lipase (CAL-B / Novozym 435), MTBE (Solvent).
-
Procedure:
-
Dissolve rac-TMPP (50 mM) in anhydrous MTBE.
-
Add Vinyl Acetate (3.0 equiv). The use of vinyl ester makes the reaction irreversible (tautomerization of vinyl alcohol product to acetaldehyde).
-
Add Immobilized Lipase (20 mg/mmol substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Sample every 2 hours. Analyze via HPLC (Chiralcel OD-H).
-
Termination: Filter off the enzyme when conversion reaches 50-52%.
-
Separation: The reaction mixture contains (2R)-Alcohol (unreacted) and (2S)-Acetate. These are easily separated by flash chromatography or simple distillation due to boiling point differences.
-
Comparative Analysis & Data
The following table summarizes experimental data comparing the two methods. Note the trade-off between "Yield" (Method A is higher per batch) and "Throughput/Cost" (Method B is better for scale).
| Metric | Method A: Evans Auxiliary | Method B: Lipase Resolution |
| Enantiomeric Excess (ee) | >98% (Diastereocontrol) | >99% (at 50% conversion) |
| Overall Yield | 65-75% (3 steps) | 40-45% (Max theoretical 50%) |
| Atom Economy | Low (Auxiliary waste) | High (Recyclable enzyme) |
| Steric Tolerance | Excellent (Forced geometry) | Moderate (Enzyme pocket limits) |
| Cost Driver | Chiral Auxiliary & NaHMDS | Enzyme (Reusable) |
| Scalability | Linear (Reagent limited) | High (Batch/Flow compatible) |
Visualization of Workflows
The following diagrams illustrate the reaction pathways and logic flow for both methods.
Caption: Comparison of the linear chemical synthesis (Method A) versus the divergent biocatalytic resolution (Method B).
Validation & Analytical Standards
To ensure the reproducibility of these protocols, the following analytical methods must be established before synthesis begins.
Chiral HPLC Method
Because the mesityl group is UV-active, standard UV detection is sufficient.
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 220 nm (Mesityl absorption).
-
Retention Times (Approx):
NMR Verification
The mesityl group provides distinct diagnostic peaks that confirm the integrity of the core structure.
-
1H NMR (400 MHz, CDCl₃): Look for the singlet at ~6.8 ppm (2H, aromatic) and the two singlets for the methyl groups (Ortho-Me ~2.3 ppm, Para-Me ~2.2 ppm). The chiral center proton (H-2) usually appears as a multiplet around 3.2-3.4 ppm, coupled to the hydroxymethyl group.
References
-
Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Imides." Journal of the American Chemical Society, 1982.
-
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids." Tetrahedron: Asymmetry, 2007.
-
Klibanov, A. M. "Asymmetric Transformations Catalyzed by Enzymes in Organic Solvents." Accounts of Chemical Research, 1990.
-
Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Chemical Reviews, 2003. (Cited for context on catalytic limitations with hindered substrates).
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-((2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol))
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management.
Foundational Principles: Understanding the "Why"
Before delving into the procedural steps, it is crucial to understand the rationale behind treating (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure as a substituted aromatic alcohol warrants a cautious approach. We can infer its likely hazardous properties from similar compounds, such as its potential flammability and toxicity. Therefore, the cardinal rule is to treat all chemical waste, especially novel or uncharacterized compounds, as hazardous unless confirmed otherwise by a qualified professional .[1]
This principle dictates that direct disposal into sanitary sewers or regular trash is strictly prohibited.[1][2] Such actions can lead to environmental contamination, create explosive vapor mixtures in sewer systems, and pose a significant fire risk.[2][3]
Essential Pre-Disposal Preparations: Setting the Stage for Safety
Proper disposal begins with meticulous preparation and adherence to safety protocols throughout the handling process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol for disposal, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
-
Eye Protection : Wear chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[4][5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[5][6]
-
Body Protection : A flame-resistant or 100% cotton lab coat should be worn to protect against splashes and potential fire hazards.[5] Ensure that all skin is covered from the waist down, and wear closed-toe shoes made of a non-porous material.[5]
Work Area and Spill Management
All handling of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol should be conducted within a certified chemical fume hood to mitigate the inhalation of any vapors.[4] It is also essential to have a chemical spill kit readily accessible. This kit should contain absorbent materials like sand or diatomaceous earth.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol waste.
Waste Collection
-
Select a Compatible Waste Container : The primary container for collecting the liquid waste must be made of a material compatible with aromatic alcohols. The original chemical container is often the best choice.[1] If unavailable, a clean, amber glass bottle with a secure, tight-fitting cap is a suitable alternative.[8] Avoid using metal containers unless they are properly bonded and grounded to prevent static discharge.[9]
-
Label the Waste Container : Proper labeling is critical for safe handling and disposal.[10][11] The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Appropriate hazard pictograms (e.g., flammable, irritant)[8]
-
-
Segregate the Waste : Do not mix (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol waste with incompatible materials.[11] Specifically, keep it separate from:
-
Accumulate the Waste Safely : As you generate waste, add it to the labeled container. Keep the container securely closed at all times, except when adding more waste.[1] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and ignition sources.[10]
Disposal of Contaminated Materials
Any materials that come into direct contact with (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, such as gloves, absorbent pads from a spill cleanup, or contaminated labware, must also be treated as hazardous waste.
-
Solid Waste : Collect contaminated solid waste in a separate, clearly labeled, and sealed container. Do not dispose of this material in the regular trash.[1]
-
Empty Containers : The original container of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, once empty, should be managed as hazardous waste. Since it is a water-immiscible organic compound, do not rinse it with water into the sink.[2] Allow the residual liquid to evaporate completely in a fume hood, away from ignition sources.[2] Once dry, deface the original label and dispose of it as instructed by your institution's hazardous waste program.[1]
Arranging for Final Disposal
The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific instructions and schedule a pickup.[1]
-
Prepare for Pickup : Ensure that all waste containers are properly labeled, sealed, and stored in the designated accumulation area. Do not transport hazardous waste across the facility yourself.[1]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol, the following workflow diagram is provided.
Caption: Disposal workflow for (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of alcohols and aromatic compounds, which are relevant to (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed due to chemical structure (aromatic alcohol), potential flammability, and toxicity.[1][8] |
| Container Type | Compatible, sealed container (e.g., original container, amber glass bottle) | Prevents leaks, reactions, and degradation.[1][10] |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, date, contact information, hazard pictograms | Ensures proper identification and safe handling.[8][11] |
| Storage Location | Designated, well-ventilated satellite accumulation area, away from ignition sources | Minimizes fire risk and exposure.[10] |
| Disposal Method | Collection by a licensed hazardous waste service | Ensures compliance with regulations and environmental protection.[1][12] |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a critical component of responsible laboratory practice. By adhering to the principles of treating unknown compounds as hazardous, utilizing appropriate personal protective equipment, and following a systematic collection and disposal protocol, researchers can ensure a safe working environment and safeguard the environment. Always consult your institution's specific guidelines and the expertise of your Environmental Health and Safety department to ensure full compliance and safety.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
RiskAssess. Disposal of chemical wastes. [Link]
-
Earth911. How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
-
Water Corporation. Laboratory chemical waste. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
Stanford Environmental Health & Safety. Ethanol Factsheet. [Link]
-
Hazardous Waste Experts. Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
-
Oreate AI Blog. Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
National Science Teaching Association (NSTA). Safer Handling of Alcohol in the Laboratory. [Link]
-
Lab Manager. Using solvents safely in the lab. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. riskassess.com.au [riskassess.com.au]
- 3. earth911.com [earth911.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. csub.edu [csub.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Navigating the Safe Disposal of Ethyl Alcohol: A Practical Guide - Oreate AI Blog [oreateai.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
